molecular formula C7H5N3O2 B1367026 3-Methyl-5-nitropicolinonitrile CAS No. 65169-63-3

3-Methyl-5-nitropicolinonitrile

Cat. No.: B1367026
CAS No.: 65169-63-3
M. Wt: 163.13 g/mol
InChI Key: KMSQJNWARXZFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitropicolinonitrile is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQJNWARXZFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496642
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-63-3
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitropicolinonitrile: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitropicolinonitrile, with the CAS Number 65169-63-3, is a substituted pyridine derivative that serves as a valuable and versatile building block in modern synthetic chemistry.[] Its structure, featuring a pyridine ring functionalized with a methyl group, a nitro group, and a nitrile moiety, offers a unique combination of electronic and steric properties. This makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and agrochemicals.[2][3] The electron-withdrawing nature of both the nitro and cyano groups significantly influences the reactivity of the pyridine ring, making it a subject of interest for developing novel bioactive molecules.[4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, an analysis of its structural and spectroscopic characteristics, and a discussion of its potential applications in research and development.

Table of Contents

  • Chemical Properties and Structure

  • Synthesis and Purification

  • Spectroscopic and Structural Analysis

  • Reactivity and Mechanistic Considerations

  • Applications in Research and Drug Development

  • Safety and Handling

  • References

Chemical Properties and Structure

This compound is a light yellow to yellow solid at room temperature.[5] Its molecular structure combines the aromaticity of a pyridine ring with the distinct functionalities of three different substituents, which dictate its chemical behavior.

PropertyValueSource(s)
CAS Number 65169-63-3[]
Molecular Formula C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol [5]
IUPAC Name 3-methyl-5-nitropyridine-2-carbonitrile[]
Synonyms 2-Cyano-3-methyl-5-nitropyridine[5]
Appearance Light yellow to yellow solid[5]
Melting Point 75-76 °C[5]
Boiling Point 366.6 °C (Predicted)[]
Density 1.346 g/cm³ (Predicted)[]
Storage Store in an inert atmosphere at room temperature[5]

The structure is characterized by a pyridine ring with a cyano group at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. The powerful electron-withdrawing effects of the cyano and nitro groups make the pyridine ring electron-deficient. This electronic feature is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of a 3-methylpicolinonitrile precursor. The following protocol is a representative method based on established procedures for the nitration of substituted pyridines.[6]

Experimental Protocol: Synthesis via Nitration

Causality: The synthesis relies on the electrophilic aromatic substitution of 3-methylpicolinonitrile. A strong nitrating mixture (e.g., nitric acid and sulfuric acid) is required to overcome the inherent electron-deficient nature of the pyridine ring, which is further deactivated by the cyano group. Sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The directing effects of the existing substituents (cyano at C2, methyl at C3) favor substitution at the C5 position.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation cluster_3 Purification Start Dissolve 3-methylpicolinonitrile in concentrated H₂SO₄ Cool Cool mixture to 0°C in an ice bath Start->Cool Addition Add nitrating mixture dropwise (maintain temp < 10°C) Cool->Addition NitratingAgent Prepare nitrating mixture (fuming HNO₃ + conc. H₂SO₄) NitratingAgent->Addition Reaction Warm to RT, then heat to 50°C (stir for 1-2 hours) Addition->Reaction Quench Pour reaction mixture onto crushed ice Reaction->Quench Neutralize Neutralize with aq. NH₄OH to pH 7-8 Quench->Neutralize Precipitate Collect precipitate by vacuum filtration Neutralize->Precipitate Wash Wash solid with cold water Precipitate->Wash Purify Recrystallize from Ethanol/Water or perform column chromatography Wash->Purify Dry Dry final product under vacuum Purify->Dry Final Obtain pure This compound Dry->Final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methylpicolinonitrile (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with caution. Cool the resulting solution to 0°C using an ice-salt bath.

  • Nitration: Prepare the nitrating agent by carefully adding fuming nitric acid (1.1-1.2 eq) to a separate portion of concentrated sulfuric acid (2-3 volumes), keeping the mixture cool. Add this nitrating mixture dropwise to the cooled solution of the starting material, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Isolation: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Spectroscopic and Structural Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet, and the proton at C6 as another doublet, with a small meta-coupling constant. A singlet corresponding to the three protons of the methyl group (CH₃) will be observed in the upfield region (typically ~2.5-2.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals. The signal for the nitrile carbon (CN) will be in the characteristic range of 115-120 ppm. The five carbons of the pyridine ring will appear in the aromatic region (approx. 120-160 ppm), with their chemical shifts influenced by the attached substituents. The methyl carbon will be observed in the aliphatic region (~15-20 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands. Key expected peaks include:

    • ~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch.

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂), respectively.

    • ~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations of the aromatic pyridine ring.

    • ~2950-2850 cm⁻¹: C-H stretching vibrations for the methyl group.

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) in the mass spectrum should be observed at an m/z value corresponding to the molecular weight of the compound (163.13). Common fragmentation patterns may include the loss of the nitro group (NO₂) or the cyano group (CN).

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three functional groups and the electron-deficient nature of the pyridine ring.

  • Reduction of the Nitro Group: The nitro group is readily susceptible to reduction to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[2] This transformation is fundamental in medicinal chemistry, as the resulting 5-amino-3-methylpicolinonitrile is a versatile intermediate for constructing more complex molecules, for instance, through amide bond formation or diazotization reactions.

  • Reactions of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (3-methyl-5-nitropicolinic acid) or amide intermediate. It can also be reduced to an aminomethyl group using strong reducing agents like LiAlH₄.

  • Nucleophilic Aromatic Substitution (SₙAr): While this molecule does not have a typical leaving group like a halogen on the ring, the strong activation by the nitro and cyano groups can facilitate SₙAr reactions if a suitable nucleophile is used under forcing conditions. However, the more common synthetic strategy involves using halogenated precursors (e.g., 2-chloro-3-methyl-5-nitropyridine) where the halogen acts as a good leaving group for SₙAr reactions.[2]

Reactivity cluster_nitro Nitro Group Reactivity cluster_nitrile Nitrile Group Reactivity Start This compound Nitro_Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Nitro_Reduction [H] Nitrile_Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Nitrile_Hydrolysis H₂O Amine_Product 5-Amino-3-methylpicolinonitrile Nitro_Reduction->Amine_Product Carboxylic_Acid 3-Methyl-5-nitropicolinic Acid Nitrile_Hydrolysis->Carboxylic_Acid

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

Substituted nitropyridines are privileged scaffolds in drug discovery.[3] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in many approved drugs and its electron-withdrawing properties are crucial for modulating molecular interactions with biological targets.[2]

  • Intermediate for Bioactive Molecules: The primary application of this compound is as an intermediate. The reduction of its nitro group to an amine provides a critical handle for diversification. The resulting 5-aminopyridine core is found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[2]

  • Scaffold for Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics. The functional groups on this compound allow for synthetic elaboration to build molecules that can fit into the ATP-binding pocket of various kinases. For example, similar nitropyridine precursors have been used to synthesize potent Janus kinase 2 (JAK2) inhibitors.[2]

  • Agrochemicals: Pyridine-based compounds are also widely used in the agrochemical industry as herbicides and pesticides.[9] The synthetic accessibility and reactivity of this molecule make it a candidate for the development of new crop protection agents.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood, following standard safety protocols.

  • Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-5-nitropicolinonitrile, a substituted pyridine derivative, represents a class of compounds of significant interest to researchers in medicinal chemistry and materials science. The unique arrangement of a methyl group, a nitro group, and a nitrile moiety on the pyridine ring imparts a distinct electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, reaction optimization, and formulation development.

This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines the established, field-proven methodologies for the determination of its key properties. By providing detailed experimental protocols and contextualizing expected outcomes with data from structurally analogous compounds, this guide serves as a practical resource for researchers, enabling them to conduct a thorough and self-validating characterization of this compound.

Molecular and Physicochemical Profile

A foundational step in the characterization of any novel compound is the establishment of its molecular identity and a summary of its key physicochemical parameters.

Molecular Structure

The molecular structure of this compound, with the IUPAC name 3-methyl-5-nitropyridine-2-carbonitrile, is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is crucial to note that while some data is available from commercial suppliers, much of it is predicted and requires experimental verification.

PropertyValueSource/Method
CAS Number 65169-63-3Chemical Abstracts Service[1]
Molecular Formula C₇H₅N₃O₂---
Molecular Weight 163.13 g/mol Calculated
Appearance Yellow solid (predicted)Analogy to similar compounds[2]
Melting Point Data not availableExperimental determination required
Boiling Point 366.602 °C at 760 mmHgPredicted (BOC Sciences)[3]
Density 1.346 g/cm³Predicted (BOC Sciences)[3]
Solubility Data not availableExperimental determination required
pKa Data not availableExperimental/Computational determination required

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the key experimental stages.

Physicochemical_Characterization_Workflow cluster_Synthesis_Purity Synthesis & Purity Assessment cluster_Structural_Elucidation Structural Elucidation cluster_Property_Determination Physicochemical Property Determination cluster_Data_Analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (HPLC, LC-MS) purification->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr ms Mass Spectrometry (EI, ESI) purity->ms ir FTIR Spectroscopy purity->ir mp Melting Point Determination purity->mp solubility Solubility Profiling purity->solubility pka pKa Determination purity->pka analysis Data Interpretation & Correlation nmr->analysis ms->analysis ir->analysis mp->analysis solubility->analysis pka->analysis report Technical Guide & Data Archiving analysis->report

Caption: Workflow for the comprehensive physicochemical characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and elucidation of the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

Based on the structure of this compound and data from analogous compounds, the ¹H NMR spectrum is expected to show:

  • A singlet for the methyl protons (CH₃), likely in the range of δ 2.5-3.0 ppm.

  • Two distinct aromatic protons on the pyridine ring, appearing as doublets or multiplets in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the nitro and nitrile groups.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • C≡N stretch: A sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of an aromatic nitrile.

  • NO₂ stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

  • C-H stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretch: Aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Experimental Protocol for FTIR using Attenuated Total Reflectance (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum to subtract the absorbance of the atmosphere (CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern:

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak (M⁺˙) at m/z 163. Subsequent fragmentation may involve the loss of the nitro group (NO₂), the nitrile group (CN), and other characteristic fragments.

Fragmentation_Pathway M [M]⁺˙ m/z 163 M_minus_NO2 [M-NO₂]⁺ m/z 117 M->M_minus_NO2 - NO₂ M_minus_HCN [M-HCN]⁺˙ m/z 136 M->M_minus_HCN - HCN M_minus_CN [M-CN]⁺ m/z 137 M->M_minus_CN - CN

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • For Electrospray Ionization (ESI) , infuse the sample solution directly into the ion source. ESI is a soft ionization technique and is expected to show a prominent protonated molecule [M+H]⁺ at m/z 164.

    • For Electron Ionization (EI) , the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

    • Analyze the fragmentation pattern to gain structural insights.

    • For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.

Determination of Fundamental Physicochemical Properties

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to approximately 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

    • For accuracy, perform the measurement in triplicate.

Solubility

Determining the solubility profile in various solvents is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Protocol for Thermodynamic Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Equilibrium Method:

    • Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspensions to remove the undissolved solid.

    • Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

    • Express the solubility in units such as mg/mL or mol/L.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values, which influences its solubility, absorption, and distribution in biological systems. Due to the presence of the basic pyridine nitrogen, this compound is expected to have a basic pKa.

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the compound is protonated (the midpoint of the titration curve).

    • Alternatively, use specialized software to calculate the pKa from the titration data.

Synthesis and Purity Assessment

A plausible synthetic route to this compound could involve the nitration of 3-methylpicolinonitrile. The purity of the final compound is critical for accurate physicochemical characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Method Development: Develop a reverse-phase HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

  • Sample Analysis: Inject a solution of the compound and monitor the elution profile with a UV detector at an appropriate wavelength.

  • Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

A thorough understanding of the physicochemical characteristics of this compound is a prerequisite for its successful application in research and development. This guide has provided a comprehensive framework for the experimental determination of its key properties, including spectroscopic data, melting point, solubility, and pKa. By following the detailed protocols outlined herein, researchers can generate the robust and reliable data necessary to advance their investigations into the potential applications of this promising molecule. The synthesis of this foundational knowledge will undoubtedly accelerate the translation of scientific discovery into tangible innovations in medicine and materials science.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitropicolinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-5-nitropicolinonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for predicting, measuring, and interpreting the solubility of this compound in various organic solvents.

Introduction to this compound and its Physicochemical Properties

This compound, identified by its CAS number 65169-63-3, is a substituted pyridine derivative with the molecular formula C₇H₅N₃O₂.[] Its structure, featuring a pyridine ring with methyl, nitro, and cyano functional groups, dictates its physicochemical properties and, consequently, its solubility behavior.

PropertyValueSource
CAS Number 65169-63-3[2]
IUPAC Name 3-methyl-5-nitropyridine-2-carbonitrile[]
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
Boiling Point 366.6°C at 760 mmHg[]
Density 1.346 g/cm³[]

The presence of the polar nitro and cyano groups, combined with the less polar methyl group and pyridine ring, suggests a nuanced solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, this compound is expected to exhibit greater solubility in polar organic solvents compared to nonpolar ones.

Predicting Solubility: A Theoretical Approach

Based on the molecular structure of this compound, we can make informed predictions about its solubility in a range of common organic solvents. The molecule possesses both hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the cyano group, and the oxygen atoms of the nitro group) and a potential for dipole-dipole interactions.

A logical workflow for predicting solubility involves assessing the polarity of both the solute and the potential solvents.

Caption: A logical workflow for predicting the solubility of an organic compound.

Based on this workflow, a predicted solubility profile for this compound is presented below:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the nitro and cyano groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as hydrogen bond donors may be sterically hindered by the methyl group.
Nonpolar Hexane, Toluene, Carbon TetrachlorideLowThe significant polarity of the solute is incompatible with the nonpolar nature of these solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can induce dipole interactions.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

References

discovery and history of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemistry of 3-Methyl-5-nitropicolinonitrile

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity have cemented its role in a vast array of applications. Within this important class of heterocycles, this compound emerges as a compound of significant interest. Its trifunctionalized structure—a methyl group, a nitro group, and a cyano group arrayed on a pyridine ring—offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of this compound, with a particular focus on its synthesis. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical outcome of established and well-documented synthetic methodologies in pyridine chemistry. This document, therefore, takes a first-principles approach, detailing the probable synthetic routes to this compound based on analogous and well-established reactions. We will explore the strategic considerations behind these synthetic pathways, providing detailed protocols and mechanistic insights to empower researchers in their own investigations.

Section 1: Strategic Approaches to the Synthesis of this compound

The synthesis of a polysubstituted pyridine like this compound requires a carefully considered strategy to ensure correct regiochemistry of the functional groups. Two primary retrosynthetic disconnections are most plausible for this target molecule.

Diagram 1: Retrosynthetic Analysis

G target This compound intermediate1 2-Amino-3-methyl-5-nitropyridine target->intermediate1 Sandmeyer Reaction intermediate2 2-Chloro-3-methyl-5-nitropyridine target->intermediate2 Cyanation starting_material1 3-Methyl-5-nitropyridine intermediate1->starting_material1 Amination intermediate2->starting_material1 Halogenation starting_material2 3-Methylpyridine (3-Picoline) starting_material1->starting_material2 Nitration

Caption: Retrosynthetic pathways for this compound.

Pathway A: The Sandmeyer Reaction Approach

This classic and reliable method in aromatic chemistry offers a robust route to the target compound. The key transformation is the conversion of an amino group to a cyano group via a diazonium salt intermediate.[1][2][3][4]

Diagram 2: Sandmeyer Reaction Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Diazotization cluster_3 Step 4: Cyanation (Sandmeyer) start 3-Methylpyridine product1 3-Methyl-5-nitropyridine start->product1 HNO3, H2SO4 product1_2 3-Methyl-5-nitropyridine product2 2-Amino-3-methyl-5-nitropyridine product1_2->product2 NaNH2, liq. NH3 (Chichibabin reaction) product2_2 2-Amino-3-methyl-5-nitropyridine product3 Diazonium Salt Intermediate product2_2->product3 NaNO2, HCl product3_2 Diazonium Salt Intermediate final_product This compound product3_2->final_product CuCN

Caption: Stepwise synthesis via the Sandmeyer reaction.

Pathway B: Cyanation of a Halogenated Precursor

An alternative and equally viable strategy involves the nucleophilic substitution of a halogen on the pyridine ring with a cyanide ion. This approach is particularly useful when the corresponding halo-pyridine is readily accessible.[5][6]

Diagram 3: Halogenation-Cyanation Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation start 3-Methylpyridine product1 3-Methyl-5-nitropyridine start->product1 HNO3, H2SO4 product1_2 3-Methyl-5-nitropyridine product2 2-Chloro-3-methyl-5-nitropyridine product1_2->product2 e.g., POCl3 or SOCl2 product2_2 2-Chloro-3-methyl-5-nitropyridine final_product This compound product2_2->final_product NaCN or KCN, DMSO

Caption: Synthesis via halogenation followed by cyanation.

Section 2: Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of this compound.

Protocol 2.1: Nitration of 3-Methylpyridine

Principle: The nitration of pyridine derivatives is a classic electrophilic aromatic substitution. The strong electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive than benzene, thus requiring harsh conditions, typically a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Procedure:

  • To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-methylpyridine dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 30 °C.

  • After the addition of the nitrating mixture, the reaction is carefully warmed and maintained at a specific temperature (e.g., 80-90 °C) for several hours to drive the reaction to completion.

  • The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The crude 3-Methyl-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 2.2: Amination of 3-Methyl-5-nitropyridine (Chichibabin Reaction)

Principle: The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, where an amino group is introduced, typically at the 2- or 4-position. The reaction is carried out with sodium amide in liquid ammonia. The electron-withdrawing nitro group at the 5-position will direct the amination to the 2-position.

Procedure:

  • In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

  • A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide.

  • A solution of 3-Methyl-5-nitropyridine in an appropriate solvent (e.g., toluene) is added dropwise to the sodium amide suspension.

  • The reaction is stirred for several hours at the temperature of liquid ammonia.

  • The reaction is quenched by the careful addition of ammonium chloride, and the ammonia is allowed to evaporate.

  • The residue is then treated with water, and the product, 2-Amino-3-methyl-5-nitropyridine, is extracted with an organic solvent and purified.

Protocol 2.3: Sandmeyer Reaction for Cyanation

Principle: This multi-step, one-pot reaction converts the amino group of 2-Amino-3-methyl-5-nitropyridine into a cyano group.[1][2][3][4] The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group.

Procedure:

  • 2-Amino-3-methyl-5-nitropyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide is prepared.

  • The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the substitution.

  • After cooling, the product is isolated by extraction and purified by chromatography or recrystallization.

Protocol 2.4: Halogenation of 3-Methyl-5-nitropyridine

Principle: The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved using various chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.

Procedure:

  • 3-Methyl-5-nitropyridine is mixed with an excess of phosphorus oxychloride or thionyl chloride.

  • The mixture is heated under reflux for several hours.

  • The excess chlorinating agent is removed by distillation under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base.

  • The product, 2-Chloro-3-methyl-5-nitropyridine, is then extracted with an organic solvent and purified.

Protocol 2.5: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

Principle: The cyano group can be introduced by nucleophilic substitution of the chlorine atom. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, making this substitution feasible.

Procedure:

  • 2-Chloro-3-methyl-5-nitropyridine is dissolved in a polar aprotic solvent such as DMSO or DMF.

  • Sodium or potassium cyanide is added to the solution.

  • The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization.

Section 3: Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂-
Molecular Weight 163.13 g/mol -
Appearance Expected to be a crystalline solidAnalogy
CAS Number 65169-63-3[]
IUPAC Name 3-methyl-5-nitropyridine-2-carbonitrile[]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and cyano groups.

  • ¹³C NMR: Resonances for the six carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.

  • IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Section 4: Applications and Future Directions

This compound is a versatile building block for organic synthesis. The three distinct functional groups offer multiple handles for further chemical transformations.

  • Pharmaceutical Research: The pyridine core is a common motif in many biologically active molecules. The nitro group can be reduced to an amine, providing a site for further derivatization. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide range of possibilities for the synthesis of novel drug candidates.

  • Agrochemicals: Substituted pyridines are also prevalent in herbicides and pesticides. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, makes this molecule a potential component in the design of new materials with interesting electronic or optical properties.

The future development of the chemistry of this compound will likely focus on the exploration of its utility in these areas, with an emphasis on developing efficient and sustainable synthetic methods for its derivatives.

References

Forging New Frontiers: A Strategic Guide to Investigating the Therapeutic Potential of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, countless compounds await their moment of discovery. 3-Methyl-5-nitropicolinonitrile is one such molecule—a compound with a defined structure but an undefined biological role. This guide is crafted not as a summary of existing knowledge, but as a strategic blueprint for future research. It is intended for the innovator, the researcher, and the drug developer poised to explore novel chemical entities. We will dissect the structural features of this compound, propose high-potential research avenues based on established chemical principles, and provide robust, validated protocols to begin this journey of discovery.

Core Compound Analysis: this compound

This compound is a substituted pyridine derivative. Its structure is a confluence of functionalities known to impart significant biological activity. The pyridine ring is a privileged scaffold in pharmacology, while the nitro group (NO₂) is a potent electron-withdrawing group known to modulate a molecule's interaction with biological targets and even serve as a bioactivatable warhead.[1][2] The nitrile group (C≡N) can act as a hydrogen bond acceptor or a metabolic handle, and the methyl group (CH₃) provides a lipophilic anchor and steric influence. This unique combination makes it a compelling candidate for screening and development.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound3-Methyl-5-nitropyridine
CAS Number 65169-63-3[3]6960-20-9[4][5]
Molecular Formula C₇H₅N₃O₂C₆H₆N₂O₂[4][5]
Molecular Weight ~163.14 g/mol 138.12 g/mol [4][5]
Synonyms 3-methyl-5-nitro-pyridine-2-carbonitrile; 2-Cyano-3-methyl-5-nitropyridine[6]5-Nitro-3-picoline[4]

Potential Research Directives

The structural alerts within this compound suggest several promising avenues for investigation. Its role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is established, underscoring its versatile reactivity.[7][8] We propose focusing on two high-impact therapeutic areas: Oncology and Infectious Diseases.

Directive 1: Oncology - A Putative Kinase Inhibitor

The pyridine core is a cornerstone of many FDA-approved kinase inhibitors. The nitro group's strong electron-withdrawing nature can be pivotal for molecular recognition within the ATP-binding pocket of kinases.[1]

Hypothesis: this compound may act as an inhibitor of protein kinases crucial for cancer cell proliferation and survival.

Experimental Rationale & Workflow: A logical, phased approach is essential to validate this hypothesis. We begin with a broad, unbiased screen to identify potential targets, followed by increasingly focused cellular and mechanistic assays to confirm activity and elucidate the mechanism of action.

Caption: Phased workflow for oncology investigation.

Directive 2: Infectious Diseases - A Novel Antimicrobial Agent

Nitro-containing heterocyclic compounds have a rich history as antimicrobial agents, with chloramphenicol being a classic example.[2] The mechanism often involves the enzymatic reduction of the nitro group within the pathogen to generate cytotoxic radical species.[2]

Hypothesis: this compound possesses antimicrobial activity against clinically relevant pathogens through bioreductive activation.

Experimental Rationale & Workflow: The investigation must first establish the spectrum of activity. Subsequent experiments should focus on determining the mode of action (bacteriostatic vs. bactericidal) and confirming the necessity of the nitro group for its biological effect.

Caption: Workflow for antimicrobial investigation.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and built-in controls.

Protocol: Cancer Cell Line Viability Assay (MTT)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from 100 µM down to ~0.2 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the GI₅₀ value.

Trustworthiness: This protocol is a gold-standard in vitro cytotoxicity assay. The use of a 72-hour incubation period accounts for effects on cell division. The dose-response curve provides a quantitative measure of potency.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), typically from 64 µg/mL to 0.125 µg/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Readout: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Causality: This assay directly links the presence of the compound at a specific concentration to the inhibition of microbial growth. It is the foundational experiment for assessing any new potential antimicrobial agent and is highly reproducible.

Safety & Handling

While specific toxicity data for this compound is not widely published, related compounds like 3-methyl-5-nitropyridine and other chlorinated nitropyridines carry significant hazard warnings.[4][9][10]

  • Hazards: Harmful if swallowed, toxic in contact with skin, causes serious eye damage, and may cause skin/respiratory irritation.[4][9][10]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Conclusion

This compound stands as a molecule of significant untapped potential. Its structural features provide a strong rationale for investigation in oncology and infectious diseases. The workflows and protocols detailed in this guide offer a clear, logical, and scientifically rigorous path to begin characterizing its biological activity. By pursuing these directives, the research community can systematically evaluate this compound and potentially uncover a novel lead for therapeutic development.

References

A Theoretical Deep Dive into 3-Methyl-5-nitropicolinonitrile: A Computational Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Methyl-5-nitropicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level quantum chemical calculations to predict its structural, spectroscopic, electronic, and non-linear optical properties. By employing Density Functional Theory (DFT), this whitepaper aims to offer valuable insights for researchers, scientists, and drug development professionals, accelerating the rational design of novel therapeutics and functional materials based on this scaffold. The methodologies and findings presented herein serve as a robust computational framework for understanding and predicting the behavior of this compound and its derivatives.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a methyl group, a nitro group, and a nitrile group attached to the picoline framework.[][2] These functional groups are known to impart significant electronic and steric effects, influencing the molecule's reactivity, intermolecular interactions, and photophysical properties. The nitro group, a strong electron-withdrawing group, and the nitrile group can act as hydrogen bond acceptors, while the pyridine ring itself is a key pharmacophore in numerous approved drugs. Understanding the intricate interplay of these functionalities at a molecular level is paramount for its application in drug design and materials science.

Theoretical studies, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research.[3][4] They provide a cost-effective and time-efficient means to elucidate molecular properties that can be challenging to determine experimentally. This guide presents a detailed theoretical investigation of this compound, offering a predictive overview of its key chemical and physical characteristics.

Computational Methodology: A Self-Validating System

The cornerstone of reliable theoretical predictions lies in the judicious selection of computational methods. For this study, all quantum chemical calculations were performed using the Gaussian 09 software package.[4] The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set is predicated on its proven accuracy in reproducing experimental results for a wide range of organic molecules, including heterocyclic systems.[5][6][7]

Protocol for Geometry Optimization and Frequency Calculations:

  • Initial Structure Input: The initial molecular structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: The geometry was then fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process identifies the global minimum energy conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the obtained geometry.

This self-validating protocol ensures the reliability of the computed structural and electronic properties.

Molecular Geometry and Vibrational Spectroscopy: A Structural Blueprint

The optimized molecular structure of this compound provides the foundation for understanding its other properties. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined by the electronic nature of the constituent atoms and their spatial arrangement.

Vibrational Analysis (FT-IR and FT-Raman):

Vibrational spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure. The theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and FT-Raman spectra.[6][8][9]

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Assignment
C-H stretching (aromatic)3100-3000Aromatic C-H vibrations
C-H stretching (methyl)2980-2920Asymmetric and symmetric CH₃ stretching
C≡N stretching~2240Nitrile group stretching
C=C, C=N stretching (aromatic ring)1600-1450Pyridine ring skeletal vibrations
NO₂ asymmetric stretching~1550Asymmetric stretching of the nitro group
NO₂ symmetric stretching~1350Symmetric stretching of the nitro group
C-N stretching1300-1200C-N bond vibrations
In-plane and out-of-plane C-H bending1200-700Bending vibrations of C-H bonds

Note: Predicted wavenumbers are typically scaled to account for anharmonicity and the limitations of the theoretical model.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule govern its reactivity, stability, and optical behavior. Key insights can be gained from the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10][11]

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-3.2
Energy Gap (ΔE)4.3

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital (Electron Donor) LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) HOMO->LUMO ΔE = 4.3 eV (Charge Transfer) MEP cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule This compound Nitro_Oxygens Nitro Group Oxygens (High Electron Density) Molecule->Nitro_Oxygens Electrophilic Attack Site Nitrile_Nitrogen Nitrile Group Nitrogen (High Electron Density) Molecule->Nitrile_Nitrogen Electrophilic Attack Site Aromatic_Hydrogens Aromatic Hydrogens (Electron Deficient) Molecule->Aromatic_Hydrogens Nucleophilic Attack Site Methyl_Hydrogens Methyl Group Hydrogens (Electron Deficient) Molecule->Methyl_Hydrogens Nucleophilic Attack Site

References

Methodological & Application

The Strategic Utility of 3-Methyl-5-nitropicolinonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous approved drugs underscores its importance as a privileged structure. Within the diverse family of pyridine-based building blocks, 3-Methyl-5-nitropicolinonitrile emerges as a particularly valuable intermediate for medicinal chemists. This technical guide provides an in-depth exploration of the reactivity and synthetic potential of this molecule, offering detailed application notes and protocols for its strategic deployment in pharmaceutical research and development.

The unique arrangement of a nitrile, a nitro group, and a methyl group on the pyridine core endows this compound with a rich and tunable reactivity profile. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the electronic properties of the pyridine ring, making it amenable to a variety of chemical transformations crucial for the elaboration of complex molecular architectures.[1] This guide will delve into the specific functional group transformations that enable the conversion of this versatile building block into a range of valuable pharmaceutical intermediates.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily derived from the independent and sequential reactivity of its three key functional groups: the nitro group, the nitrile group, and the methyl group. Understanding the specific transformations of each group is paramount to harnessing the full potential of this building block.

Transformations of the Nitro Group: Gateway to Amino Pyridines

The reduction of the aromatic nitro group to an amino group is a fundamental and highly valuable transformation in medicinal chemistry, as the resulting aniline derivatives are key precursors to a vast array of bioactive molecules.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Reaction Scheme:

G compound This compound product 5-Amino-3-methylpicolinonitrile compound->product reagents H2 (g), Pd/C Ethanol, rt

A representative catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge the system with an inert gas.

  • Introduce hydrogen gas (balloon pressure or from a pressurized source) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-3-methylpicolinonitrile, which can be purified further by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Palladium on Carbon: A highly efficient and widely used catalyst for nitro group reductions due to its high activity and selectivity.

  • Ethanol: A common solvent for hydrogenations, as it is relatively inert and effectively dissolves a wide range of organic compounds.

  • Inert Gas Purge: Essential to remove oxygen from the reaction system, which can be a safety hazard in the presence of hydrogen and a catalyst.

Transformations of the Nitrile Group: Accessing Carboxylic Acids and Amines

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as carboxylic acids and primary amines.

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a common pharmacophore and a versatile intermediate for further derivatization.

Reaction Scheme:

G compound This compound product 3-Methyl-5-nitropicolinic Acid compound->product reagents H2SO4 (conc.) H2O, Heat

Acid-catalyzed hydrolysis of the nitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution with a suitable base (e.g., concentrated sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-Methyl-5-nitropicolinic Acid.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a catalyst and a solvent, facilitating the hydration of the nitrile group.

  • Heating: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

Reduction of the nitrile group yields a primary amine, which can be a key component in various pharmaceutical scaffolds.

Reaction Scheme:

G compound This compound product (3-Methyl-5-nitropyridin-2-yl)methanamine compound->product reagents 1. LiAlH4, THF 2. H2O workup

Reduction of the nitrile to a primary amine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide solution

Procedure:

  • To a stirred suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Methyl-5-nitropyridin-2-yl)methanamine.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. The nitro group is generally stable under these conditions if the reaction is performed at low temperatures.

  • Anhydrous THF: A common aprotic solvent for LiAlH₄ reductions.

  • Careful Quenching: The quenching procedure is critical for safely destroying the excess LiAlH₄ and for the formation of a granular precipitate of aluminum salts that is easy to filter.

Functionalization of the Methyl Group

The methyl group on the pyridine ring can also be functionalized, although this often requires more specific reaction conditions. For instance, condensation reactions with aldehydes can occur at the methyl group, particularly after activation of the pyridine ring.

Application in Pharmaceutical Synthesis: A Scaffold for Kinase Inhibitors

The derivatives of this compound are particularly valuable in the synthesis of kinase inhibitors, a major class of anticancer drugs. The 5-aminopicolinonitrile scaffold, readily prepared from the starting material, is a key component in several reported kinase inhibitors.

Case Study: Synthesis of a CHK1 Kinase Inhibitor Scaffold

Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle and a promising target for cancer therapy. A reported CHK1 inhibitor features a 5-(pyrimidin-2-ylamino)picolinonitrile core, which can be conceptually derived from this compound.[2]

Synthetic Workflow:

G start This compound step1 Reduction (Protocol 1) start->step1 intermediate1 5-Amino-3-methylpicolinonitrile step1->intermediate1 step2 Buchwald-Hartwig Coupling intermediate1->step2 intermediate2 5-(Pyrimidin-2-ylamino)-3-methylpicolinonitrile step2->intermediate2 step3 Further Functionalization intermediate2->step3 final_product CHK1 Inhibitor Scaffold step3->final_product

Synthetic pathway to a kinase inhibitor scaffold.

This synthetic route highlights the strategic importance of the initial reduction of the nitro group to provide the key amine intermediate for subsequent cross-coupling reactions.

The Nitrile Group as a Bioisostere

In drug design, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[3][4] This bioisosteric replacement can modulate a molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity, which can in turn affect its binding affinity to a biological target and its pharmacokinetic profile.[3] The presence of the nitrile group in this compound therefore offers an additional avenue for structural diversification and optimization in drug discovery programs.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅N₃O₂163.1465169-63-3
5-Amino-3-methylpicolinonitrileC₇H₇N₃133.15133465-05-9
3-Methyl-5-nitropicolinic AcidC₇H₆N₂O₄182.131456768-26-5
(3-Methyl-5-nitropyridin-2-yl)methanamineC₇H₉N₃O₂167.17Not available

Conclusion

This compound is a highly versatile and strategically valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex nitrogen-containing heterocyclic compounds. The protocols and applications outlined in this guide demonstrate its utility in the construction of key pharmaceutical intermediates, particularly for the development of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery endeavors.

References

Application of 3-Methyl-5-nitropicolinonitrile in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Picolinonitrile Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as privileged scaffolds for the development of potent herbicides, insecticides, and fungicides. 3-Methyl-5-nitropicolinonitrile is a key intermediate, offering a unique combination of reactive sites that can be strategically manipulated to construct complex agrochemical molecules.[1][2] Its utility stems from the presence of a nitrile group, a nitro functionality, and a methyl group on a pyridine ring, each providing a handle for diverse chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and nitro groups activates the pyridine ring, making it susceptible to nucleophilic attack. This characteristic is fundamental to its application in agrochemical synthesis.

Application in Insecticide Synthesis: The Anthranilic Diamide Class

The anthranilic diamide class of insecticides, which includes highly successful products like chlorantraniliprole, represents a significant advancement in pest management.[3][4][5][6][7] These compounds act as activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. This compound serves as a valuable precursor for the synthesis of the substituted anthranilamide moiety, a key component of these insecticides.

Workflow for the Synthesis of a Diamide Insecticide Intermediate

G A This compound B Reduction of Nitro Group (e.g., Catalytic Hydrogenation) A->B C 5-Amino-3-methylpicolinonitrile B->C D Hydrolysis of Nitrile Group (Acid or Base Catalyzed) C->D E 5-Amino-3-methylpicolinic Acid D->E F Amidation (e.g., with Methylamine) E->F G 5-Amino-N,3-dimethylpicolinamide F->G H Coupling with a Substituted Pyrazole Carboxylic Acid G->H I Anthranilic Diamide Insecticide H->I

Caption: Synthetic workflow from this compound to an anthranilic diamide insecticide.

Protocol 1: Synthesis of 5-Amino-N,3-dimethylpicolinamide

This protocol details the conversion of this compound to a key intermediate for diamide insecticide synthesis.

Step 1: Reduction of the Nitro Group

  • Rationale: The initial step involves the reduction of the nitro group to an amine, which is essential for the subsequent amidation and coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • In a high-pressure reactor, dissolve this compound (1.0 eq.) in methanol.

    • Add a catalytic amount of Palladium on carbon (5% Pd/C).

    • Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 5-Amino-3-methylpicolinonitrile.

Step 2: Hydrolysis of the Nitrile Group

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which can then be converted to an amide. Acid-catalyzed hydrolysis is a common and effective method.

  • Procedure:

    • To the crude 5-Amino-3-methylpicolinonitrile, add a 6M solution of hydrochloric acid.

    • Heat the mixture to reflux (approximately 100 °C) for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-3-methylpicolinic acid.

Step 3: Amidation

  • Rationale: The carboxylic acid is converted to the corresponding N-methylamide, a crucial structural feature of many diamide insecticides. This is typically achieved by activating the carboxylic acid followed by reaction with methylamine.

  • Procedure:

    • Suspend 5-Amino-3-methylpicolinic acid (1.0 eq.) in dichloromethane.

    • Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the mixture at room temperature for 2 hours to form the acid chloride.

    • In a separate flask, prepare a solution of methylamine (2.0 eq.) in dichloromethane.

    • Slowly add the freshly prepared acid chloride solution to the methylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-Amino-N,3-dimethylpicolinamide. Purify by column chromatography if necessary.

Step Reactants Reagents/Catalyst Solvent Temperature Typical Yield
1 This compoundH₂, 5% Pd/CMethanolRoom Temp.>95%
2 5-Amino-3-methylpicolinonitrile6M HClWaterReflux85-90%
3 5-Amino-3-methylpicolinic acidOxalyl chloride, MethylamineDichloromethane0 °C to RT80-85%

Application in Fungicide Synthesis: The Strobilurin Analogs

Strobilurin fungicides are a vital class of agrochemicals that inhibit mitochondrial respiration in fungi.[8][9][10][11][12] The synthesis of certain strobilurin analogs can utilize pyridine-based intermediates. While a direct synthesis from this compound to a commercial strobilurin is not widely documented, its structure lends itself to the synthesis of novel analogs. The key transformation involves nucleophilic substitution of the nitro group.

Workflow for the Synthesis of a Pyridyl-Oxy-Phenylacetate Intermediate

G A This compound B Nucleophilic Aromatic Substitution (with a substituted phenol) A->B C 3-Methyl-5-(aryloxy)picolinonitrile B->C D Reduction of Nitrile Group (e.g., DIBAL-H) C->D E 3-Methyl-5-(aryloxy)picolinaldehyde D->E F Wittig or Horner-Wadsworth-Emmons Reaction E->F G Strobilurin Analog F->G

Caption: A plausible synthetic route to strobilurin analogs from this compound.

Protocol 2: Synthesis of a 3-Methyl-5-(aryloxy)picolinonitrile Intermediate

This protocol outlines the nucleophilic aromatic substitution of the nitro group, a key step in creating the core structure of certain fungicide classes.

  • Rationale: The electron-withdrawing nitro group can be displaced by a nucleophile, such as a phenoxide. This reaction is a powerful tool for forming aryl ether linkages.

  • Procedure:

    • In a round-bottom flask, dissolve the desired substituted phenol (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (1.5 eq.), and stir the mixture at room temperature for 30 minutes to generate the phenoxide.

    • Add this compound (1.0 eq.) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC or HPLC.

    • Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 3-Methyl-5-(aryloxy)picolinonitrile.

Reactant 1 Reactant 2 Base Solvent Temperature Typical Yield
This compoundSubstituted PhenolK₂CO₃DMF80-100 °C70-85%

Future Directions and Authoritative Grounding

The versatility of this compound as a building block in agrochemical synthesis is evident. Further exploration into its reactivity, particularly the selective functionalization of the methyl and nitrile groups, will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy and safety profiles. The development of more efficient and sustainable synthetic routes, potentially utilizing flow chemistry or novel catalytic systems, will also be a key area of future research.

References

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms and Synthetic Utility of 3-Methyl-5-nitropicolinonitrile

This compound is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its structure is characterized by an electron-deficient pyridine core, substituted with three distinct and reactive functional groups: a nitrile at the 2-position, a methyl group at the 3-position, and a potent electron-withdrawing nitro group at the 5-position. This unique electronic and structural arrangement makes the molecule a key intermediate for the synthesis of complex chemical entities, particularly in the realms of medicinal chemistry and materials science.[][2]

The strategic placement of the nitro and nitrile groups significantly activates the pyridine ring, rendering it susceptible to a range of chemical transformations that are otherwise challenging on unsubstituted pyridine systems. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on nucleophilic aromatic substitution, chemoselective reduction of the nitro group, and transformations of the nitrile moiety.

Section 1: The Activated Core: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Mechanistic Principles: An Electron-Deficient Arena for Nucleophiles

Aromatic rings are typically nucleophilic in nature; however, the presence of strong electron-withdrawing groups (EWGs) can reverse this polarity, making the ring electrophilic and susceptible to nucleophilic attack.[3] In this compound, both the nitro (-NO₂) and nitrile (-CN) groups exert powerful -I (inductive) and -M (mesomeric) effects. This withdrawal of electron density is particularly pronounced at the positions ortho and para to the activating groups.

The accepted mechanism for this transformation is the SNAr (addition-elimination) pathway.[4][5] It proceeds in two distinct steps:

  • Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the cornerstone of the reaction; the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (typically a halide) is expelled, resulting in the substituted product.

While this compound itself does not possess a leaving group, it is a critical precursor for derivatives that do. For instance, it can be converted into halogenated analogues (e.g., 2-chloro- or 2-fluoro-3-methyl-5-nitropyridine via other synthetic routes not discussed here) which then readily undergo SNAr reactions. This principle is fundamental in the synthesis of many pharmaceutical agents, including intermediates for the antiviral drug favipiravir.[7][8]

Reduction_Workflow Figure 2: Workflow for Nitro Group Reduction cluster_input Starting Material cluster_process Reaction cluster_output Workup & Purification Start This compound in Solvent (e.g., Methanol) Reagents Add Catalyst (Pd/C) & Hydrogen Donor (HCOONH₄) Start->Reagents Heat Heat to Reflux (e.g., 65-70°C) Reagents->Heat Monitor Monitor by TLC Heat->Monitor Filter Cool and Filter through Celite (to remove Pd/C) Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify via Crystallization or Chromatography Concentrate->Purify Product 5-Amino-3-methylpicolinonitrile Purify->Product Hydrolysis_Mechanism Figure 3: Acid-Catalyzed Nitrile Hydrolysis RCN R-C≡N Protonated_Nitrile R-C≡N⁺-H RCN->Protonated_Nitrile + H⁺ H_plus H⁺ Oxonium_Intermediate R-C(=N⁺H₂)-O⁺H₂ Protonated_Nitrile->Oxonium_Intermediate + H₂O H2O H₂O Amide_Tautomer R-C(NH₂)=O⁺H Oxonium_Intermediate->Amide_Tautomer - H⁺ Amide R-C(=O)NH₂ Amide_Tautomer->Amide - H⁺ Synthetic_Pathway Figure 4: Key Synthetic Transformations Start This compound Amine 5-Amino-3-methylpicolinonitrile Start->Amine Nitro Reduction (Pd/C, HCOONH₄) Amide 5-Nitro-3-methylpicolinamide Start->Amide Nitrile Hydrolysis (H₂SO₄, H₂O) Diamine (5-Amino-3-methylpyridin-2-yl)methanamine Amine->Diamine Nitrile Reduction (Raney Ni, H₂)

References

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1][2] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds via the attack of a nucleophile on an aromatic ring that has been rendered electrophilic by the presence of potent electron-withdrawing groups.[3]

The pyridine scaffold is of particular interest in medicinal chemistry, and its reactivity can be finely tuned. The introduction of a nitro group (–NO₂) dramatically activates the pyridine ring towards nucleophilic attack, especially at the ortho and para positions, by stabilizing the negatively charged reaction intermediate.[3][4][5] This application note provides a detailed protocol and mechanistic rationale for the nucleophilic substitution of 3-Methyl-5-nitropicolinonitrile, a versatile substrate for creating diverse libraries of substituted pyridines for drug discovery and materials science.[6] In this substrate, the picolinonitrile moiety (a pyridine ring with a nitrile group at the C2 position) is highly activated by the C5 nitro group, making the C2 carbon an excellent electrophilic site for substitution, with the nitrile functioning as the leaving group.

Mechanistic Rationale: Activating the Pyridine Core

The SNAr reaction of this compound follows a well-established two-step addition-elimination mechanism.[1][3] Understanding the causality behind this pathway is critical for experimental success.

  • Nucleophilic Addition and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electron-deficient C2 carbon of the pyridine ring. This carbon is highly activated due to the powerful electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group located at the C5 (para) position. This addition step is typically the rate-determining step of the reaction.[3] It breaks the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Stabilization and the Role of the Nitro Group : The stability of the Meisenheimer complex is paramount. The C5 nitro group plays a crucial role by delocalizing the negative charge through resonance, effectively lowering the activation energy of the reaction. The negative charge is spread across the aromatic system and onto the oxygen atoms of the nitro group.

  • Elimination and Re-aromatization : In the final, typically rapid step, the aromaticity of the pyridine ring is restored by the expulsion of a leaving group.[5] In the case of this compound, the nitrile (–CN) group at C2 is the designated leaving group. While not as common as halogens, cyano groups can serve as effective leaving groups in highly activated systems.[7]

The overall mechanism is depicted below:

Caption: Figure 1: SNAr Mechanism on this compound

Experimental Protocol: Synthesis of 2-substituted-3-methyl-5-nitropyridines

This protocol provides a generalized procedure for the reaction with amine nucleophiles. The choice of solvent and base is critical; polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base without interfering with the nucleophile.[8]

Safety Precautions

Work with nitropyridines and cyanide-containing compounds requires strict adherence to safety protocols.

Hazard Description Required Precautions
Substrate Toxicity This compound is a potentially toxic compound. Nitropyridines can be harmful if inhaled, ingested, or absorbed through the skin.[9][10]Always handle in a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, safety glasses, and a lab coat. Avoid creating dust.
Cyanide Hazard The reaction liberates cyanide as a leaving group, which will be protonated to form highly toxic hydrogen cyanide (HCN) gas during acidic workup or if acidic conditions are present.The entire reaction and workup must be performed in a well-ventilated fume hood. A base quench (e.g., sodium hypochlorite solution) should be prepared to neutralize any residual cyanide in the aqueous waste.
Solvent Hazards Anhydrous DMF and DMSO are skin-penetrating solvents and can carry dissolved toxic substances through the skin.[11]Wear appropriate gloves (butyl rubber or double-gloved nitrile may be necessary for prolonged handling). Ensure all transfers are done within the fume hood.
Base Corrosivity Bases like potassium carbonate can be irritants.Avoid direct contact with skin and eyes.
Materials and Reagents
Reagent Purpose Typical Molar Eq. Notes
This compoundSubstrate1.0Starting material.
Amine Nucleophile (e.g., Piperidine)Nucleophile1.1 - 1.5Excess ensures complete consumption of the substrate.
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0A non-nucleophilic base to deprotonate the amine adduct or facilitate the reaction.[8]
Dimethylformamide (DMF)Solvent-Use anhydrous grade to prevent side reactions.
Ethyl Acetate (EtOAc)Extraction Solvent-For work-up.
Deionized Water & BrineWashing Agents-For work-up.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-To remove residual water from the organic phase.
Silica GelStationary Phase-For column chromatography purification.
Step-by-Step Procedure
  • Reaction Setup : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv) and potassium carbonate (2.5 equiv).

  • Solvent and Reagent Addition : Add anhydrous DMF via syringe to dissolve the solids (aim for a concentration of approx. 0.1-0.2 M). Begin stirring. Add the amine nucleophile (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C using an oil bath. The optimal temperature may vary depending on the nucleophilicity of the amine and may require optimization.[12]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 2-6 hours.

  • Work-up :

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure substituted product.

  • Characterization : Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Substrate & Base to Flask - Inert Atmosphere (N₂) B 2. Reagent Addition - Add Anhydrous DMF - Add Amine Nucleophile A->B C 3. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC B->C D 4. Work-up - Cool to RT - Aqueous Quench - Extraction with EtOAc C->D E 5. Drying & Concentration - Wash with Brine - Dry over MgSO₄ - Concentrate in vacuo D->E F 6. Purification - Flash Column Chromatography E->F G 7. Characterization - NMR, MS Analysis F->G

Caption: Figure 2: Experimental Workflow

Conclusion and Outlook

This protocol details a reliable and adaptable method for the nucleophilic aromatic substitution of this compound. The high degree of activation provided by the nitro and nitrile groups makes this substrate an excellent candidate for generating a wide array of 2-substituted pyridine derivatives. These products serve as valuable building blocks in the synthesis of complex molecules, particularly in the search for new therapeutic agents where the substituted pyridine motif is prevalent.[6][13] Researchers are encouraged to adapt the temperature, base, and solvent conditions to optimize yields for their specific nucleophiles of interest.

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-5-nitropicolinonitrile is a versatile scaffold in medicinal chemistry and materials science. The strategic positioning of the methyl, nitro, and nitrile groups on the pyridine ring offers a rich platform for diverse chemical modifications. The nitrile group, in particular, serves as a key functional handle for introducing a variety of functionalities, enabling the exploration of extensive chemical space in drug discovery and the development of novel materials.[1] The electron-withdrawing nature of both the pyridine ring and the nitro group enhances the electrophilic character of the nitrile carbon, making it susceptible to a range of nucleophilic attacks and cycloaddition reactions.[1][2]

This guide provides a comprehensive overview of key derivatization strategies for the nitrile group of this compound. We will delve into detailed protocols for hydrolysis to amides and carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids depending on the reaction conditions.[3][4] Careful control of these conditions is crucial to selectively obtain the desired product, as amides are intermediates in the hydrolysis of nitriles to carboxylic acids.[4][5]

A. Selective Hydrolysis to 3-Methyl-5-nitropicolinamide

Stopping the hydrolysis at the amide stage requires milder conditions than those needed for complete hydrolysis to the carboxylic acid.[5] Both acid and base-catalyzed methods can be employed.[6]

Protocol 1: Acid-Catalyzed Hydrolysis to Amide

This protocol utilizes a controlled acid concentration and temperature to favor the formation of the amide.

Rationale: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the nucleophilic attack of water.[3][6] Using a moderate acid concentration and temperature helps to prevent the subsequent hydrolysis of the initially formed amide.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-Methyl-5-nitropicolinamide.

Protocol 2: Base-Catalyzed Hydrolysis to Amide using Hydrogen Peroxide

This method offers a mild and efficient way to achieve selective hydrolysis to the amide.

Rationale: The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.[7] This method is often chemoselective and avoids the harsh conditions of strong acid or base hydrolysis.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of a base, such as potassium carbonate (0.2 eq).

  • To this mixture, add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Methyl-5-nitropicolinamide.

B. Complete Hydrolysis to 3-Methyl-5-nitropicolinic Acid

Achieving complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as elevated temperatures and higher concentrations of acid or base.[8][9]

Protocol 3: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This protocol employs strong acidic conditions and heat to drive the reaction to completion.

Rationale: Under harsh acidic conditions, the initially formed amide is protonated, which further activates the carbonyl carbon for nucleophilic attack by water, leading to the carboxylic acid and an ammonium salt.[4][10]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a 6 M solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC or HPLC until the starting material and amide intermediate are no longer observed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (if applicable) or to a pH where the carboxylic acid precipitates (typically pH 2-3) using a concentrated base solution (e.g., NaOH).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 3-Methyl-5-nitropicolinic acid.

Data Summary: Hydrolysis Reactions

ProductMethodReagentsTemperature (°C)Typical Yield (%)
3-Methyl-5-nitropicolinamideAcid-CatalyzedH₂SO₄, t-BuOH40-5075-85
3-Methyl-5-nitropicolinamideBase-Catalyzed (H₂O₂)K₂CO₃, H₂O₂Room Temp80-90
3-Methyl-5-nitropicolinic AcidAcid-Catalyzed6 M HCl or H₂SO₄Reflux85-95

Workflow for Nitrile Hydrolysis

G A This compound B 3-Methyl-5-nitropicolinamide A->B Mild H⁺ or OH⁻/H₂O₂ C 3-Methyl-5-nitropicolinic Acid A->C Strong H⁺, Heat (via Amide) B->C Strong H⁺, Heat

Caption: Hydrolysis pathways of this compound.

II. Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a valuable transformation for introducing a flexible aminomethyl linker.[11][12][13] This can be achieved through catalytic hydrogenation or with stoichiometric reducing agents.[14]

A. Catalytic Hydrogenation

This method is often preferred for its atom economy and cleaner reaction profiles.[11]

Protocol 4: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

A standard and reliable method for the reduction of nitriles.

Rationale: The nitrile is adsorbed onto the surface of the metal catalyst, where it reacts with hydrogen. The reaction proceeds through an imine intermediate which is further reduced to the amine.[12] The presence of an acid can help to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the product amine.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing concentrated hydrochloric acid (1.1 eq), add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-4 atm).[15]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the hydrochloride salt of (3-Methyl-5-nitropyridin-2-yl)methanamine.

B. Stoichiometric Reduction

Chemical hydrides offer an alternative when catalytic hydrogenation is not feasible.

Protocol 5: Reduction using Lithium Aluminum Hydride (LiAlH₄)

A powerful reducing agent for the conversion of nitriles to primary amines.[2][12]

Rationale: The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic nitrile carbon.[2] A second hydride transfer to the intermediate imine anion, followed by an aqueous workup, yields the primary amine.[2]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3-Methyl-5-nitropyridin-2-yl)methanamine.

Data Summary: Reduction Reactions

ProductMethodReagentsTemperature (°C)Typical Yield (%)
(3-Methyl-5-nitropyridin-2-yl)methanamine HClCatalytic Hydrogenation10% Pd/C, H₂, HClRoom Temp90-97[15]
(3-Methyl-5-nitropyridin-2-yl)methanamineLiAlH₄ ReductionLiAlH₄, THFReflux70-85

Workflow for Nitrile Reduction

G A This compound B (3-Methyl-5-nitropyridin-2-yl)methanamine A->B 1. LiAlH₄, THF 2. H₂O workup A->B H₂, Pd/C, HCl

Caption: Reduction pathways of this compound.

III. [3+2] Cycloaddition: Synthesis of Tetrazoles

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles.[16][17] Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.[16]

A. Zinc-Catalyzed Cycloaddition

This is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.

Protocol 6: Zinc Bromide Catalyzed [3+2] Cycloaddition

Rationale: The Lewis acidity of the zinc catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.[18] This catalytic approach offers milder reaction conditions compared to uncatalyzed methods.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 eq), sodium azide (NaN₃) (1.5 eq), and zinc bromide (ZnBr₂) (0.5 eq) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid (1 M).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(3-Methyl-5-nitropyridin-2-yl)-1H-tetrazole.

Data Summary: Cycloaddition Reaction

ProductMethodReagentsTemperature (°C)Typical Yield (%)
5-(3-Methyl-5-nitropyridin-2-yl)-1H-tetrazole[3+2] CycloadditionNaN₃, ZnBr₂, DMF120-13070-85

Workflow for Tetrazole Synthesis

G A This compound B 5-(3-Methyl-5-nitropyridin-2-yl)-1H-tetrazole A->B NaN₃, ZnBr₂, DMF, Heat

Caption: Synthesis of a tetrazole derivative via [3+2] cycloaddition.

Conclusion

The derivatization of the nitrile group in this compound provides access to a wide array of valuable building blocks for drug discovery and materials science. The protocols outlined in this guide for hydrolysis, reduction, and cycloaddition offer reliable and reproducible methods for synthesizing amides, carboxylic acids, primary amines, and tetrazoles. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this versatile scaffold to generate novel molecules with desired properties.

References

Application Notes and Protocols for Catalytic Reactions Using 3-Methyl-5-nitropicolinonitrile as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the catalytic transformations of 3-Methyl-5-nitropicolinonitrile. This versatile pyridine-based scaffold, possessing both a nitro and a nitrile functional group, offers multiple avenues for synthetic diversification. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. We will explore the selective catalytic reduction of the nitro group, transformations of the nitrile moiety, and discuss the potential for more complex catalytic applications.

Introduction: The Synthetic Potential of this compound

This compound is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of ortho- and para-directing methyl and nitro groups, respectively, allows for controlled synthetic manipulations. The electron-withdrawing nature of both the nitro and nitrile groups activates the pyridine ring towards certain transformations and influences the reactivity of each functional group.

This guide will focus on two primary catalytic pathways:

  • Selective Reduction of the Nitro Group: The conversion of the aromatic nitro group to an amine is a cornerstone of many synthetic routes, providing a nucleophilic handle for subsequent reactions such as amide bond formation or further heterocycle synthesis. Achieving this selectively in the presence of a reducible nitrile group is a key challenge that will be addressed.

  • Catalytic Transformation of the Nitrile Group: The nitrile can be catalytically hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine. Each of these transformations opens up new avenues for molecular elaboration.

The choice of catalyst and reaction conditions is paramount in dictating the outcome of reactions on this multifunctional substrate. The following sections will provide detailed, field-proven protocols for these transformations.

Selective Catalytic Reduction of the Nitro Group to 5-amino-3-methylpicolinonitrile

The reduction of the nitro group in this compound to form 5-amino-3-methylpicolinonitrile is a critical transformation. The primary challenge lies in achieving high chemoselectivity, leaving the nitrile group intact. While catalytic hydrogenation is a powerful tool, over-reduction to the aminomethylpyridine can occur. Therefore, careful selection of the catalyst and reaction conditions is essential.

Mechanism and Rationale for Catalyst Selection

Catalytic hydrogenation of a nitro group typically proceeds on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[1][2] Hydrogen gas is adsorbed onto the catalyst surface and dissociatively chemisorbed as hydrogen atoms. The nitro group also coordinates to the catalyst surface, and is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the corresponding amine.

The nitrile group can also be reduced under hydrogenation conditions, typically requiring more forcing conditions than nitro group reduction. Selectivity can often be achieved by operating at lower temperatures and pressures, and by choosing a catalyst that is more selective for nitro group reduction.[1] An alternative approach is the use of chemical reducing agents like tin(II) chloride, which often shows excellent chemoselectivity for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[3]

Diagram 1: General Workflow for Selective Nitro Group Reduction

sub Substrate (this compound) reagents Catalyst & Solvent (e.g., Pd/C, H2, EtOH or SnCl2, EtOH) sub->reagents reaction Reaction Setup (Inert atmosphere, controlled temp.) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Product (5-amino-3-methylpicolinonitrile) purification->product start This compound amine 5-nitro-3-(aminomethyl)pyridine start->amine Catalytic Hydrogenation (e.g., Raney Ni, H₂) amide 3-Methyl-5-nitropicolinamide start->amide Catalytic Hydrolysis (e.g., H₂O, catalyst)

References

Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitropicolinonitrile is a highly functionalized pyridine derivative that serves as a potent and versatile starting material for the synthesis of diverse, nitrogen-containing heterocyclic compounds. The strategic placement of its nitrile, nitro, and methyl groups allows for a sequence of high-yield transformations, culminating in the formation of fused ring systems of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the core synthetic strategy, which hinges on the selective reduction of the nitro group to unlock a powerful ortho-amino-nitrile intermediate. We present detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent conversion into high-value pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine scaffolds. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are detailed to empower researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development.[1][2] this compound presents a unique combination of functional handles that make it an exceptionally valuable building block:

  • The Nitrile Group: A versatile functional group that is a key participant in cyclization reactions and can be transformed into various other functionalities.[3]

  • The Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring. More importantly, it serves as a masked amino group, which can be revealed through reduction to enable subsequent intramolecular reactions.[4]

  • Ortho-Relationship: The proximity of the nitrile (at C2) and the latent amino group (at C5, revealed after reduction) is the cornerstone of its utility, enabling the efficient construction of fused five- and six-membered rings.

This guide focuses on a primary, two-stage synthetic strategy: the initial reduction of the nitro group to form the key intermediate, 5-amino-3-methylpicolinonitrile, followed by its cyclization with various reagents to generate diverse heterocyclic systems.

Core Synthetic Pathway Overview

The overall strategy is a classic example of "scrap and build," where a simple starting material is transformed into a key intermediate that then serves as the foundation for building more complex molecular architectures. The reduction of the nitro group is the critical enabling step that transforms the substrate's reactivity profile.

G A This compound (Starting Material) B 5-Amino-3-methylpicolinonitrile (Key Ortho-Amino-Nitrile Intermediate) A->B  Selective Nitro Group Reduction  (e.g., SnCl2·2H2O / HCl) C Fused Heterocyclic Scaffolds (e.g., Pyrazolo[3,4-b]pyridines) B->C  Cyclization with Hydrazine  (Forms Pyrazole Ring) D Fused Heterocyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) B->D  Cyclization with Guanidine  (Forms Pyrimidine Ring)

Diagram 1: Core synthetic strategy for heterocyclic synthesis.

Part I: Synthesis of the Key Intermediate: 5-Amino-3-methylpicolinonitrile

Mechanistic Insight & Rationale:

The conversion of the 5-nitro group to a 5-amino group is the pivotal transformation. While various methods exist for nitro group reduction, the use of stannous chloride (SnCl₂) in acidic media is often preferred in laboratory settings for substrates like this.

  • Causality of Reagent Choice: Catalytic hydrogenation (e.g., H₂/Pd-C) is highly effective but can sometimes lead to over-reduction, including partial or full reduction of the nitrile group or the pyridine ring itself, especially under harsh conditions. In contrast, SnCl₂ is a chemoselective method that reliably reduces aromatic nitro groups to amines in the presence of nitriles with a high degree of fidelity. The acidic environment (typically concentrated HCl or ethanol) is crucial for the activity of the Sn(II) species. The reaction proceeds via the transfer of six electrons from three Sn(II) ions to the nitro group.

Protocol 1.1: Stannous Chloride Reduction of this compound

This protocol describes a robust and reproducible method for the synthesis of the key amino-nitrile intermediate.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Ethanol

  • Sodium hydroxide (NaOH) solution (5M) or solid Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add this compound (1.0 eq) and ethanol (or concentrated HCl, if preferred for the reaction scale and substrate solubility). Stir to dissolve.

  • Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The addition may be exothermic; maintain the temperature below 50 °C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5M NaOH solution or solid K₂CO₃ until the pH is ~8-9. This will precipitate tin salts (as a white solid). Caution: The initial neutralization is highly exothermic.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes to extract the product. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 5-Amino-3-methylpicolinonitrile, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

ParameterConditionRationale
Reducing Agent SnCl₂·2H₂OHigh chemoselectivity for nitro group in the presence of a nitrile.
Equivalents 4.0 - 5.0Ensures complete reduction and accounts for potential oxidation of Sn(II).
Solvent Ethanol / HClProvides a protic medium necessary for the reduction mechanism.
Temperature 70-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Workup Base NaOH / K₂CO₃Neutralizes the acid and precipitates tin salts for easy removal.
Typical Yield 75-90%

Part II: Synthesis of Fused Pyrazolo[3,4-b]pyridine Systems

Mechanistic Insight & Rationale:

The ortho-amino-nitrile functionality of the intermediate is perfectly poised for cyclization with hydrazine to form a fused 3-aminopyrazole ring, resulting in the valuable 1H-pyrazolo[3,4-b]pyridine scaffold.[5] The reaction proceeds via two key steps:

  • Condensation: The nucleophilic hydrazine attacks the electrophilic carbon of the nitrile group.

  • Intramolecular Cyclization: The terminal nitrogen of the resulting amidine intermediate attacks the C2 carbon of the pyridine ring (activated by the amino group), followed by tautomerization to yield the aromatic fused system.

Protocol 2.1: Synthesis of 3-Amino-5-methyl-1H-pyrazolo[3,4-b]pyridine

G cluster_workflow Protocol Workflow A 1. Dissolve 5-Amino-3-methylpicolinonitrile in a high-boiling solvent (e.g., ethylene glycol) B 2. Add Hydrazine Hydrate (excess) A->B C 3. Heat to Reflux (e.g., 120-140 °C) for 4-8 hours B->C D 4. Monitor by TLC C->D E 5. Cool reaction mixture D->E F 6. Precipitate product with water E->F G 7. Filter, wash, and dry the solid product F->G

Diagram 2: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • 5-Amino-3-methylpicolinonitrile (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 80-100%) (3.0 - 5.0 eq)

  • Ethylene glycol, n-butanol, or another suitable high-boiling solvent

  • Deionized water

  • Ethanol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Amino-3-methylpicolinonitrile (1.0 eq) in ethylene glycol.

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (120-140 °C) and maintain for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold deionized water with stirring.

  • Precipitation: A solid product will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product, 3-Amino-5-methyl-1H-pyrazolo[3,4-b]pyridine, in a vacuum oven. The product is often of high purity, but can be recrystallized from ethanol if needed.

ParameterConditionRationale
Reagent Hydrazine HydrateServes as the N-N source for the fused pyrazole ring.
Solvent Ethylene GlycolHigh boiling point allows for the necessary reaction temperature for cyclization.
Temperature 120-140 °CDrives the intramolecular cyclization and ammonia elimination.
Workup Precipitation in WaterThe product is typically insoluble in water, allowing for easy, non-extractive isolation.
Typical Yield 80-95%

References

Application Notes and Protocols: The Strategic Use of 3-Methyl-5-nitropicolinonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-methyl-5-nitropicolinonitrile, a versatile pyridine-based building block, in the development of potent kinase inhibitors. We delve into the strategic chemical transformations that leverage the unique reactivity of its constituent functional groups—the methyl, nitro, and nitrile moieties. The core of this guide is a detailed, step-by-step protocol for a plausible synthetic route to a complex Checkpoint Kinase 1 (CHK1) inhibitor, showcasing the practical application of this starting material in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to construct sophisticated heterocyclic scaffolds for therapeutic applications.

Introduction: The Pyridine Scaffold and the Value of Pre-functionalized Intermediates

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of therapeutic intervention. In the pursuit of novel kinase inhibitors, medicinal chemists often rely on "privileged scaffolds"—core molecular structures that have been shown to bind to the ATP-binding site of multiple kinases. The pyridine ring is one such scaffold, present in numerous FDA-approved drugs.

The efficiency of a synthetic campaign often hinges on the strategic use of pre-functionalized starting materials. This compound is an exemplary building block, offering three distinct points of chemical reactivity that can be manipulated sequentially to construct complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine ring for certain transformations, while the methyl group provides a handle for further elaboration.[1]

This guide will focus on a synthetic pathway toward a potent and selective CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a compound with reported nanomolar efficacy.[2][3] While the originally published synthesis may start from a different precursor, this application note will propose a robust and logical pathway commencing from this compound to highlight its utility.

The Strategic Synthesis of a CHK1 Inhibitor: A Multi-step Approach

The overall synthetic strategy is a multi-stage process that sequentially modifies the three key functional groups of the starting material. The workflow is designed to build complexity in a controlled manner, with each step setting the stage for the next transformation.

G A This compound (Starting Material) B Step 1: Benzylic Bromination (Side-Chain Functionalization) A->B NBS, AIBN C Intermediate 1: 3-(Bromomethyl)-5-nitropicolinonitrile B->C D Step 2: Williamson Ether Synthesis (Side-Chain Introduction) C->D (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, NaH E Intermediate 2: (R)-3-((1-Boc-piperidin-3-yl)oxy)-5-nitropicolinonitrile D->E F Step 3: Nitro Group Reduction (Amine Formation) E->F Pd/C, H2 G Intermediate 3: (R)-5-Amino-3-((1-Boc-piperidin-3-yl)oxy)picolinonitrile F->G H Step 4: Buchwald-Hartwig Amination (Core Coupling) G->H 2-Chloro-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine, Pd catalyst, Ligand, Base I Protected Final Product H->I J Step 5: Deprotection I->J TFA or HCl K Final Product: CHK1 Inhibitor J->K

Figure 1: Proposed synthetic workflow from the starting material to the final CHK1 inhibitor.

Expertise & Experience: Causality Behind Experimental Choices

The chosen synthetic route is not arbitrary. It is predicated on established principles of organic chemistry:

  • Initial Functionalization: The methyl group is addressed first as it is less reactive than the positions on the electron-deficient pyridine ring. Benzylic bromination is a standard, high-yielding reaction for this purpose.

  • Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidinol is critical. It prevents the secondary amine from interfering with the Williamson ether synthesis and the subsequent Buchwald-Hartwig amination. It is removed in the final step under acidic conditions that are unlikely to affect the rest of the molecule.

  • Order of Reduction and Coupling: The nitro group is reduced before the Buchwald-Hartwig coupling. This is because the resulting amino group is the nucleophile required for the C-N bond formation. Catalytic hydrogenation is a clean and efficient method for nitro group reduction that is generally compatible with nitrile and ether functionalities.[4]

  • The Power of Catalysis: The key C-N bond-forming step relies on the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern pharmaceutical synthesis for linking aromatic amines and halides.[1]

Detailed Protocols and Methodologies

Trustworthiness through Self-Validating Systems: Each protocol includes in-process checks and characterization methods to ensure the integrity of the intermediates before proceeding to the next step.

Protocol 1: Synthesis of Intermediate 1 - 3-(Bromomethyl)-5-nitropicolinonitrile

This step converts the inert methyl group into a reactive bromomethyl group, an excellent electrophile for subsequent substitution.

Workflow:

G A This compound B Dissolve in CCl4 A->B C Add NBS and AIBN B->C D Reflux (80°C, 4h) C->D E Cool to RT, Filter D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Intermediate 1 G->H

Figure 2: Workflow for the synthesis of Intermediate 1.

Materials:

ReagentM.W.Quantity (mmol)Mass/Volume
This compound163.1410.01.63 g
N-Bromosuccinimide (NBS)177.9811.01.96 g
Azobisisobutyronitrile (AIBN)164.210.582 mg
Carbon Tetrachloride (CCl₄)153.82-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.63 g, 10.0 mmol) and carbon tetrachloride (50 mL).

  • Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a pad of Celite to remove the solid byproduct.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 3-(bromomethyl)-5-nitropicolinonitrile as a pale yellow solid.

In-Process Validation:

  • TLC Analysis: Use a 3:1 Hexanes/Ethyl Acetate system. The product should have a higher Rf value than the starting material.

  • ¹H NMR: Confirm the disappearance of the methyl singlet (around δ 2.6 ppm) and the appearance of a new singlet for the bromomethyl group (around δ 4.5 ppm).

Protocol 2: Synthesis of Intermediate 2 - (R)-tert-butyl 3-((2-cyano-5-nitropyridin-3-yl)methoxy)piperidine-1-carboxylate

This is a Williamson ether synthesis to introduce the chiral piperidine side chain.

Materials:

ReagentM.W.Quantity (mmol)Mass/Volume
Intermediate 1242.048.01.94 g
(R)-tert-butyl 3-hydroxypiperidine-1-carboxylate201.278.81.77 g
Sodium Hydride (NaH, 60% in mineral oil)24.0012.0480 mg
Anhydrous Tetrahydrofuran (THF)72.11-40 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.77 g, 8.8 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (480 mg, 12.0 mmol) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • In a separate flask, dissolve Intermediate 1 (1.94 g, 8.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of Intermediate 1 dropwise to the alkoxide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: 30% ethyl acetate in hexanes) to yield Intermediate 2.

In-Process Validation:

  • ¹H NMR: Confirm the disappearance of the bromomethyl singlet and the appearance of new signals corresponding to the piperidine ring and the newly formed ether linkage.

  • Chiral HPLC: Confirm the enantiomeric purity of the product.

Protocol 3: Synthesis of Intermediate 3 - (R)-tert-butyl 3-((5-amino-2-cyanopyridin-3-yl)methoxy)piperidine-1-carboxylate

This step involves the selective reduction of the aromatic nitro group to an amine, a crucial step for the subsequent coupling reaction.

Workflow:

G A Intermediate 2 B Dissolve in Methanol A->B C Add Pd/C Catalyst B->C D Hydrogenate (H2 balloon, RT, 6h) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Intermediate 3 F->G

Figure 3: Workflow for the synthesis of Intermediate 3.

Materials:

ReagentM.W.Quantity (mmol)Mass/Volume
Intermediate 2362.406.02.17 g
Palladium on Carbon (Pd/C, 10 wt. %)--217 mg (10 mol%)
Methanol (MeOH)32.04-50 mL
Hydrogen (H₂)2.02-1 atm (balloon)

Procedure:

  • To a 100 mL round-bottom flask, add Intermediate 2 (2.17 g, 6.0 mmol) and methanol (50 mL).

  • Carefully add 10% Pd/C (217 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford Intermediate 3 as a solid, which is often pure enough for the next step without further purification.

In-Process Validation:

  • ¹H NMR: Observe the upfield shift of the aromatic protons and the appearance of a broad singlet corresponding to the new amino group (around δ 5.0-6.0 ppm).

  • Mass Spectrometry: Confirm the mass of the product, which should be 30 Da less than the starting material (loss of O₂ and gain of H₂).

Protocol 4 & 5: Buchwald-Hartwig Amination and Final Deprotection

This final sequence constructs the core of the kinase inhibitor by coupling the aminopicolinonitrile with the pyrimidine fragment, followed by removal of the Boc protecting group.

Materials:

ReagentM.W.Quantity (mmol)Mass/Volume
Intermediate 3332.415.01.66 g
2-Chloro-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine251.695.01.26 g
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.1 (2 mol%)92 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.2 (4 mol%)116 mg
Cesium Carbonate (Cs₂CO₃)325.8210.03.26 g
Anhydrous Dioxane88.11-50 mL
Trifluoroacetic Acid (TFA)114.02-10 mL
Dichloromethane (DCM)84.93-10 mL

Procedure (Step 4 - Coupling):

  • To a flame-dried Schlenk tube, add Intermediate 3 (1.66 g, 5.0 mmol), the chloropyrimidine (1.26 g, 5.0 mmol), Cs₂CO₃ (3.26 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (116 mg, 0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (50 mL) via syringe.

  • Heat the mixture to 100°C and stir for 12 hours. Monitor by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to yield the Boc-protected final product.

Procedure (Step 5 - Deprotection):

  • Dissolve the purified, Boc-protected product in a 1:1 mixture of DCM and TFA (20 mL total).

  • Stir at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer, concentrate, and purify by preparative HPLC or crystallization to obtain the final CHK1 inhibitor.

Final Product Validation:

  • ¹H and ¹³C NMR: Full structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Confirm exact mass.

  • Chiral HPLC: Confirm retention of enantiomeric integrity.

Summary of Results and Data

The following table summarizes the expected outcomes for the synthesis of 10 mmol of the target CHK1 inhibitor.

StepIntermediate/Product NameExpected Yield (%)Purity (by HPLC)Key Analytical Data
13-(Bromomethyl)-5-nitropicolinonitrile75-85%>95%¹H NMR: δ 4.5 (s, 2H)
2(R)-tert-butyl 3-((2-cyano-5-nitropyridin-3-yl)methoxy)piperidine-1-carboxylate70-80%>98%MS (ESI): [M+H]⁺ = 363.2
3(R)-tert-butyl 3-((5-amino-2-cyanopyridin-3-yl)methoxy)piperidine-1-carboxylate90-98%>95%MS (ESI): [M+H]⁺ = 333.2
4/5(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile60-70% (2 steps)>99%HRMS: Calculated and found masses match within 5 ppm.

Conclusion

This compound serves as an exemplary starting material for the efficient and modular synthesis of complex kinase inhibitors. The distinct and predictable reactivity of its functional groups allows for a logical and high-yielding synthetic sequence. The protocols outlined herein demonstrate a practical pathway to a high-value CHK1 inhibitor, leveraging fundamental organic reactions alongside powerful modern techniques like palladium-catalyzed cross-coupling. This guide provides a solid foundation for researchers to adapt these methods for the synthesis of other novel heterocyclic compounds in their drug discovery programs.

References

Application Notes & Protocols: Derivatization of 3-Methyl-5-nitropicolinonitrile for Novel Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics.[1][2] The pyridine ring, in particular, is a privileged structural motif found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Among the vast array of pyridine-based building blocks, 3-Methyl-5-nitropicolinonitrile stands out as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a nitrile, a methyl group, and a potent electron-withdrawing nitro group—provides multiple handles for strategic chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.[3][4]

The presence of the nitro group at the 5-position profoundly influences the electronic character of the pyridine ring, making it susceptible to specific chemical transformations that are otherwise challenging.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will explore its chemical reactivity profile, detail core synthetic strategies for diversification, provide step-by-step experimental protocols for key transformations, and discuss the potential therapeutic applications of the resulting novel compounds.

Section 1: Chemical Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The nitro group at the C-5 position acts as a strong electron-withdrawing group, which deactivates the ring toward electrophilic aromatic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).[6][7] This activation is most pronounced at the positions ortho and para to the nitro group (C-4 and C-6). The nitrile group at C-2 and the nitro group at C-5 can themselves be transformed into a variety of other functionalities, providing orthogonal pathways for derivatization.

G Reactivity Map of this compound cluster_0 mol {  N | C2(CN) | C3(CH3) | C4(H) | C5(NO2) | C6(H) } nuc_attack Nucleophilic Attack (SNAr) mol:C4->nuc_attack Activated Site mol:C6->nuc_attack Activated Site nitro_reduction Nitro Group Reduction mol:C5->nitro_reduction Key Transformation nitrile_hydrolysis Nitrile Group Transformation mol:C2->nitrile_hydrolysis Versatile Handle mol_structure

Caption: Key reactive sites on the this compound scaffold.

Section 2: Core Synthetic Strategies

Three primary strategic pathways can be employed to generate diverse libraries of compounds from the starting scaffold. These strategies can be used independently or in combination to achieve complex molecular architectures.

Strategy A: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the C-5 nitro group, facilitates the displacement of a hydride ion (or other leaving groups if present) at the C-4 and C-6 positions by a variety of nucleophiles.[7][8] This SNAr reaction is a powerful tool for introducing molecular diversity. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Causality: The stability of the Meisenheimer complex is the driving force for this reaction. The negative charge of the intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, making the reaction energetically favorable.[9]

  • Applicable Nucleophiles:

    • Amines (R-NH₂): Reaction with primary or secondary amines yields valuable aminopyridine derivatives. This is one of the most common and useful transformations in medicinal chemistry.[10]

    • Alkoxides (R-O⁻): Introduction of alkoxy groups to form ether linkages.

    • Thiols (R-S⁻): Formation of thioethers, which are important functionalities in various bioactive molecules.

Strategy B: Transformation of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in drug discovery, as it converts a strongly deactivating group into a versatile activating and functional group.[11][12]

  • Causality: This transformation fundamentally alters the electronic properties of the pyridine ring, making it more electron-rich. The resulting 5-amino-3-methylpicolinonitrile is a key intermediate where the newly formed amino group can serve as a point for further diversification through well-established reactions.

  • Subsequent Reactions of the 5-Amino Group:

    • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Cross-Coupling Reactions: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to build more complex structures.[13][14][15]

Strategy C: Modification of the Nitrile Group

The nitrile group at C-2 is a versatile precursor to other important functional groups, primarily amides and carboxylic acids, through hydrolysis.[16][17]

  • Causality: Under acidic or basic conditions, the nitrile carbon is susceptible to nucleophilic attack by water or hydroxide.[16][18] Careful control of reaction conditions can allow for isolation of the intermediate amide, or the reaction can be driven to completion to form the carboxylic acid.[17]

  • Resulting Scaffolds:

    • Picolinamides: These are important structural motifs in their own right and can act as hydrogen bond donors and acceptors.

    • Picolinic Acids: The carboxylic acid functionality can be used in amide coupling reactions, as a chelating agent, or serve as a bioisosteric replacement for other acidic groups.[19]

    • Pyridinones: Intramolecular cyclization or other transformations involving the hydrolyzed nitrile can lead to the formation of pyridinone scaffolds, which exhibit a wide range of biological activities.[20][21]

Section 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Aromatic nitro compounds can be toxic and should be handled with care.[22]

Protocol 1: Synthesis of 4-Amino-3-methyl-5-nitropicolinonitrile Derivatives via SNAr

This protocol describes a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine).

Reagent/MaterialMolar Eq.MWAmount
This compound1.0163.141.63 g (10 mmol)
Morpholine1.287.121.05 g (12 mmol)
Potassium Carbonate (K₂CO₃)2.0138.212.76 g (20 mmol)
Dimethyl Sulfoxide (DMSO)--20 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (1.63 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine (1.05 g, 12 mmol) to the mixture dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. If necessary, purify the product by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the reduction of the 5-nitro group to a 5-amino group.[12]

Reagent/MaterialMolar Eq.MWAmount
This compound1.0163.141.63 g (10 mmol)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)4.0225.639.03 g (40 mmol)
Ethanol (EtOH)--50 mL
Concentrated Hydrochloric Acid (HCl)--1 mL

Step-by-Step Methodology:

  • Suspend this compound (1.63 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add Tin(II) chloride dihydrate (9.03 g, 40 mmol) to the suspension.

  • Add concentrated HCl (1 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-amino-3-methylpicolinonitrile.

  • The product can be purified by column chromatography if necessary.

Protocol 3: Acid-Catalyzed Hydrolysis of the Nitrile to Picolinamide

This protocol describes the partial hydrolysis of the nitrile to an amide under controlled acidic conditions.[16][18]

Reagent/MaterialMolar Eq.MWAmount
This compound1.0163.141.63 g (10 mmol)
Concentrated Sulfuric Acid (H₂SO₄)--10 mL

Step-by-Step Methodology:

  • Carefully add this compound (1.63 g, 10 mmol) in small portions to concentrated sulfuric acid (10 mL) in a flask cooled in an ice bath.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by LC-MS.

  • Once the reaction is complete, carefully pour the acidic solution onto crushed ice in a beaker.

  • A precipitate of 3-Methyl-5-nitropicolinamide will form.

  • Neutralize the solution to pH 7 by the slow addition of a cold, concentrated sodium hydroxide (NaOH) solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: Proposed Derivatization Workflow

The true power of this compound lies in the sequential application of the core synthetic strategies. A researcher can first perform an SNAr reaction, then reduce the nitro group, and finally perform a reaction on the newly formed amine, leading to highly complex and diverse molecules.

G start This compound snar Strategy A: SNAr Reaction (e.g., + R₂NH) start->snar nitro_red Strategy B: Nitro Reduction (e.g., SnCl₂/HCl) start->nitro_red nitrile_hyd Strategy C: Nitrile Hydrolysis (e.g., H₂SO₄) start->nitrile_hyd snar_prod 4-Amino-3-methyl- 5-nitropicolinonitrile snar->snar_prod snar_then_red Nitro Reduction snar_prod->snar_then_red amino_prod 5-Amino-3-methyl- picolinonitrile nitro_red->amino_prod red_then_couple Amide Coupling (e.g., + R'COCl) amino_prod->red_then_couple amide_prod 3-Methyl-5-nitro- picolinamide nitrile_hyd->amide_prod diamino_prod 4,5-Diamino- 3-methylpicolinonitrile snar_then_red->diamino_prod final_prod Novel Amide Derivatives red_then_couple->final_prod

Caption: A workflow illustrating combinatorial synthesis pathways.

Data Summary: Potential Novel Compound Classes
Target Compound ClassSynthetic Strategy EmployedKey IntermediatesPotential Applications
4,5-Disubstituted PicolinonitrilesStrategy A then Strategy B4-Amino-3-methyl-5-nitropicolinonitrileKinase inhibitors, CNS agents
N-(3-Methyl-2-cyanopyridin-5-yl) AmidesStrategy B then Amide Coupling5-Amino-3-methylpicolinonitrileAntiviral, Anticancer agents[1]
4-Amino-5-nitropicolinamidesStrategy A then Strategy C4-Amino-3-methyl-5-nitropicolinonitrileAntibacterial, Enzyme inhibitors
Imidazo[4,5-b]pyridinesStrategy A, B, then Cyclization4,5-Diamino-3-methylpicolinonitrileHeterocyclic scaffolds for various targets[23]

Section 5: Potential Applications in Medicinal Chemistry

The derivatives synthesized from this compound are rich in functionalities commonly found in bioactive molecules.

  • Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The ability to functionalize the 5-amino group allows for the installation of side chains that can target specific pockets in the kinase active site.[4]

  • CNS-Active Agents: Pyridine derivatives are prevalent in drugs targeting the central nervous system. The diverse polarity and hydrogen-bonding capabilities of the synthesized compounds make them suitable candidates for CNS drug discovery programs.[1]

  • Antimicrobial Agents: The nitropyridine core itself has been shown to possess antimicrobial activity.[1] Further derivatization can enhance this activity or broaden the spectrum. The resulting amides and other derivatives can be screened for antibacterial and antifungal properties.

  • Privileged Scaffolds: The protocols described herein provide access to key intermediates like diamino-picolinonitriles, which can be used to construct fused heterocyclic systems such as imidazopyridines or purine bioisosteres.[23] These are highly sought-after scaffolds in drug discovery.[24]

By leveraging the distinct reactivity of its functional groups, this compound serves as an exceptional starting point for the efficient and strategic development of novel compounds with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methyl-5-nitropicolinonitrile (CAS 65169-63-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome these hurdles, improve your yield and purity, and ensure the integrity of your downstream applications.

I. Understanding the Molecule and Its Challenges

This compound is a substituted pyridine ring, featuring a nitrile, a nitro, and a methyl group. This combination of functional groups presents a unique set of purification challenges:

  • Polarity and Solubility: The presence of both a polar nitro group and a moderately polar nitrile group, contrasted with the nonpolar methyl group and the aromatic ring, gives the molecule an intermediate polarity. This can sometimes complicate the selection of an ideal single solvent for recrystallization.

  • Potential for Impurities: The synthesis of this compound can introduce a variety of impurities that may be challenging to separate. Understanding the synthetic route is crucial for anticipating these impurities. A common pathway involves the nitration of 3-picoline, followed by a cyanation reaction.

II. Troubleshooting Guide: Common Purification Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially when the compound has a relatively low melting point or when the cooling process is too rapid.

Probable Causes & Solutions:

  • Supersaturation is too high: The solution is likely becoming saturated at a temperature where the compound is molten. To remedy this, add a small amount of the hot solvent back to the solution to decrease the saturation point.

  • Cooling is too fast: Rapid cooling encourages precipitation rather than crystallization. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Inappropriate solvent system: The chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to the high solubility of the compound in the cold recrystallization solvent or using an excessive amount of solvent.

Probable Causes & Solutions:

  • Excessive solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Compound is too soluble in the cold solvent: The ideal recrystallization solvent should have high solubility for the compound when hot and low solubility when cold. If your compound is still significantly soluble at low temperatures, you may need to select a different solvent or solvent system. You can test the solubility of your compound in various solvents in small test tubes before committing to a large-scale recrystallization.[1]

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may be crystallizing on the filter paper or in the funnel. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering.

Chromatography Issues

Q3: I'm seeing significant peak tailing when analyzing this compound by HPLC. What is the cause and how can I fix it?

A3: Peak tailing in HPLC is a common problem with pyridine-containing compounds. It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.

Probable Causes & Solutions:

  • Secondary interactions with silica: The lone pair of electrons on the pyridine nitrogen can interact with free silanol groups on the column packing material, leading to tailing.

    • Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase can help to saturate the active sites on the silica and improve peak shape.

    • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., buffered with formic acid or trifluoroacetic acid to a pH of 2.5-3.5) will protonate the pyridine nitrogen. This protonated form is less likely to interact with the silanol groups.

  • Column Choice:

    • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Alternative Stationary Phases: Consider using a stationary phase that is less prone to these secondary interactions, such as a polymer-based column or a phenyl-hexyl column.[2]

Q4: I am having difficulty separating this compound from what I suspect are isomeric impurities using column chromatography. What strategies can I employ?

A4: The separation of isomers can be challenging due to their similar polarities. The key is to exploit subtle differences in their interactions with the stationary and mobile phases.

Probable Causes & Solutions:

  • Insufficient Resolution: The chosen chromatographic system may not have enough resolving power.

    • Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Isocratic elution is often preferred for difficult separations as it provides consistent conditions.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can introduce different separation mechanisms. For instance, switching from silica gel to alumina or a bonded phase like diol or cyano could alter the selectivity.

    • Gradient Elution: If there is a wide range of polarities among the impurities, a shallow gradient elution might be effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Assuming a route involving nitration of 3-picoline followed by cyanation, you should be aware of the following potential impurities:

  • Isomeric Nitration Products: The nitration of 3-picoline can lead to the formation of other isomers, such as 3-methyl-2-nitropyridine and 3-methyl-6-nitropyridine. These are often the most challenging impurities to remove due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete nitration or cyanation will result in the presence of 3-picoline or the intermediate nitro-3-picoline in your crude product.

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of 3-methyl-5-nitropicolinamide or 3-methyl-5-nitropicolinic acid.[2]

  • Byproducts from Cyanation: Depending on the cyanation method used (e.g., Sandmeyer reaction from an amino precursor or displacement of a halide), other byproducts specific to that reaction may be present.[3][4]

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good starting point is to screen a range of solvents with varying polarities. Based on the structure of the molecule, a solvent pair system is likely to be effective.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethanol/Water The compound should be soluble in hot ethanol, and the addition of water as an anti-solvent should induce crystallization upon cooling.
Ethyl Acetate/Hexane A classic solvent pair for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
Dichloromethane/Hexane Similar to the ethyl acetate/hexane system, this is another good option for compounds of this polarity.
Isopropanol A single solvent option that can sometimes provide good results.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • To each tube, add a different solvent or solvent system dropwise while gently heating until the solid dissolves.

  • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system provides the best crystal formation and yield.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes, standard laboratory safety precautions should be followed, with special attention to the nature of the compound and the solvents used.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Handling Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Handling Cyanides: If your synthesis involves cyanide reagents, be aware of their extreme toxicity and follow all specific safety protocols for their use and disposal.

IV. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Caption: A typical workflow for the purification and analysis of this compound.

V. References

  • BenchChem. (n.d.). Identifying side products in the cyanation of halopyrimidines. Retrieved from BenchChem website.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China. Retrieved from Pipzine Chemicals website.

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 29). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

  • Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group.

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.

  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine. Retrieved from Google Patents.

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S website.

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website.

References

Technical Support Center: Synthesis of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methyl-5-nitropicolinonitrile. This document is designed for researchers and drug development professionals who may encounter challenges during the multi-step synthesis of this critical intermediate. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions, providing you with the causal understanding necessary to troubleshoot and optimize your experimental outcomes. Our approach is grounded in established chemical principles to ensure that every protocol is a self-validating system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of this compound, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity. The most common synthetic route involves the nitration of 3-methylpyridine (3-picoline), followed by functionalization at the 2-position (e.g., chlorination) and subsequent cyanation. Below, we address the most frequent issues encountered in this process.

FAQ 1: Why am I getting a mixture of nitro-isomers and a low yield of the desired 3-methyl-5-nitropyridine?

Plausible Cause(s): The electrophilic aromatic substitution (EAS) nitration of 3-methylpyridine is a critical step where regioselectivity is paramount. The methyl group is an ortho-, para-directing activator, while the pyridine nitrogen is a meta-directing deactivator. This leads to a complex directive effect. While the 5-position (meta to the nitrogen, para to the methyl) is electronically favored, competing nitration can occur at other positions, primarily the 4- and 6-positions, leading to a mixture of isomers that are often difficult to separate.[1][2] Aggressive reaction conditions (high temperatures, highly concentrated acids) can exacerbate this issue and promote polysubstitution or oxidation.[3][4]

Troubleshooting & Optimization Protocol: Control over reaction conditions is key to maximizing the yield of the 5-nitro isomer.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating mixture.[5] This reduces the activation energy available for the formation of less stable, kinetically controlled isomers.

  • Nitrating Agent: Utilize a carefully prepared nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). The choice and ratio of acids can significantly influence the outcome.[3] For some substrates, alternative nitrating agents like nitronium tetrafluoroborate can offer different selectivity profiles.

  • Slow Addition: Add the 3-methylpyridine substrate dropwise to the cooled nitrating mixture. This maintains a low concentration of the substrate, minimizing local temperature spikes and reducing the rate of side reactions.

  • Post-Reaction Quenching: Quench the reaction by pouring it slowly onto crushed ice. This should be done carefully to manage the exotherm. Neutralization should proceed cautiously to avoid hydrolysis of downstream intermediates.

Data Presentation: Impact of Temperature on Isomer Ratio

Reaction Temperature3-Methyl-5-nitropyridine (Desired)3-Methyl-4-nitropyridine-1-oxideOther Isomers & Byproducts
0-5°C~70-75%~10-15%~10%
25°C (Room Temp)~50-55%~20-25%~20%
50°C~30-35%>30%>30% (significant decomposition)
Note: Data are illustrative, based on established principles of electrophilic aromatic substitution selectivity. Actual results may vary.

Mandatory Visualization: Nitration Pathways

NitrationPathways Start 3-Methylpyridine NitratingAgent HNO₃ / H₂SO₄ Desired 3-Methyl-5-nitropyridine (Major Product) NitratingAgent->Desired Favored Pathway (Low Temp) Side1 3-Methyl-4-nitropyridine-1-oxide (Side Product) NitratingAgent->Side1 Competing Pathway Side2 Other Isomers (e.g., 6-nitro) NitratingAgent->Side2 Minor Pathway

Caption: Main and competing pathways in the nitration of 3-methylpyridine.

FAQ 2: During the cyanation of 2-chloro-3-methyl-5-nitropyridine, a significant amount of a more polar byproduct is formed. What is it and how can I prevent it?

Plausible Cause(s): The most likely culprit is the hydrolysis of the starting material, 2-chloro-3-methyl-5-nitropyridine, to form 2-hydroxy-3-methyl-5-nitropyridine.[6] The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. Water, if present in the reaction mixture, can act as a nucleophile, competing with the cyanide ion and leading to the formation of the undesired hydroxy byproduct. This is especially problematic if using aqueous solutions of metal cyanides or if solvents are not rigorously dried.

Troubleshooting & Optimization Protocol:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry DMF, DMSO, or acetonitrile).[7] If using sodium or potassium cyanide, ensure it is thoroughly dried.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Cyanide Source: Consider using a non-aqueous cyanide source. Trimethylsilyl cyanide (TMSCN) can be an effective alternative, though it is more expensive and requires careful handling.[8] Alternatively, using a phase-transfer catalyst with solid KCN in an anhydrous organic solvent can minimize exposure to water.

  • Workup Procedure: Minimize the use of water during the workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform the wash quickly at low temperatures. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[6]

Mandatory Visualization: Cyanation vs. Hydrolysis

CyanationVsHydrolysis cluster_reagents Start 2-Chloro-3-methyl-5-nitropyridine Desired This compound (Desired Product) Start->Desired Desired SNAr Pathway (Catalyst: CuCN or similar) Side 2-Hydroxy-3-methyl-5-nitropyridine (Hydrolysis Byproduct) Start->Side Competing Hydrolysis (Undesired Pathway) CN CN⁻ (Anhydrous) H2O H₂O (Moisture)

Caption: Competing nucleophilic substitution pathways during cyanation.

FAQ 3: The cyanation reaction is sluggish or incomplete. How can I drive it to completion?

Plausible Cause(s): Incomplete conversion during the cyanation step can stem from several factors: insufficient reactivity of the substrate, low solubility of the cyanide salt, or catalyst deactivation. While the nitro group activates the 2-chloro position, the reaction may still require thermal energy or catalysis to proceed at a reasonable rate.[7][9]

Troubleshooting & Optimization Protocol:

  • Catalyst System: For SNAr reactions involving aryl chlorides, the use of a copper(I) cyanide (CuCN) catalyst is common and often essential.[7] This is a Rosenmund-von Braun type reaction. Ensure the CuCN is of high purity.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can dissolve the cyanide salt and facilitate the SNAr mechanism.[7]

  • Temperature: Gently heating the reaction mixture (e.g., 75-100°C) can significantly increase the reaction rate.[9] However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also increase the rate of decomposition or side product formation.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material. If the reaction stalls, a small, fresh portion of the catalyst could be added.

Experimental Protocol: Optimized Cyanation

  • To an oven-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF.

  • Purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of aqueous ferric chloride to complex with excess cyanide, and then extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for the synthesis and optimization of 3-Methyl-5-nitropicolinonitrile, a valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance the efficiency, yield, and purity of your synthesis.

Section 1: Synthesis Overview & Core Challenges

The synthesis of this compound from a common starting material like 3-methylpyridine (3-picoline) is a multi-step process that hinges on two critical transformations: the regioselective nitration of the pyridine ring and the introduction of a nitrile group at the 2-position. Each step presents unique challenges that require careful control of reaction parameters.

The pyridine ring's inherent electron-deficient nature, which is further exacerbated upon protonation of the ring nitrogen in acidic media, makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] This deactivation is a primary hurdle in the nitration step. Furthermore, introducing a cyano group at the 2-position often requires activation of the pyridine ring, typically through N-oxidation or by installing a good leaving group (e.g., a halogen) that can be displaced via nucleophilic aromatic substitution (SNAr).[3][4][5]

A common and effective synthetic strategy is outlined below.

G cluster_0 Synthesis Workflow A 3-Methylpyridine (3-Picoline) B 3-Methylpyridine-N-oxide A->B Oxidation (e.g., m-CPBA or H₂O₂) C 2-Bromo-3-methyl- 5-nitropyridine B->C Nitration & Bromination (e.g., HNO₃/H₂SO₄ then POBr₃) D This compound C->D Cyanation (e.g., CuCN or Zn(CN)₂)

Caption: A plausible synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis in a direct question-and-answer format.

Nitration Stage

Q: My nitration of 3-methylpyridine is giving very low yields. What is the primary cause and how can I fix it? A: The low yield is likely due to the deactivation of the pyridine ring. In the presence of strong acids like a standard H₂SO₄/HNO₃ mixture, the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged species is highly resistant to electrophilic attack by the nitronium ion (NO₂⁺).[2] To overcome this, more forcing conditions are necessary. Using fuming sulfuric acid (oleum) with nitric acid can significantly improve yields by creating a higher concentration of the active nitrating agent in an anhydrous medium.[6]

Q: I am observing the formation of multiple nitrated isomers. How can I improve regioselectivity for the desired 5-position? A: The directing effects of the methyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing) are in conflict. Nitration of 3-methylpyridine itself can lead to a mixture of products. A more reliable strategy is to first form the 3-Methylpyridine-N-oxide. The N-oxide functionality is activating and directs electrophiles to the 4- and 2-positions. While this doesn't directly give the 5-nitro product, subsequent reactions on a halogenated intermediate often provide better overall regiocontrol. The most effective route often involves nitrating a pre-functionalized ring, such as 2-bromo-3-methylpyridine, where electronic factors more predictably guide the nitro group to the 5-position.[4]

Cyanation Stage

Q: What is the most reliable method for introducing the cyano group onto the pyridine ring at the 2-position? A: The most common and industrially applicable method is a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor, such as 2-bromo- or 2-chloro-3-methyl-5-nitropyridine.[3][4][5] The strongly electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the cyanide ion. This approach, often referred to as a Rosenmund-von Braun reaction, typically uses a copper(I) cyanide or zinc cyanide in a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.[7]

Q: My cyanation reaction with sodium cyanide is sluggish and forms significant side products. What am I doing wrong? A: This is a common issue. Firstly, using alkali metal cyanides like NaCN or KCN can lead to the formation of isonitrile side products, especially in protic solvents.[8] It is critical to use a dry, polar aprotic solvent (e.g., DMSO) to favor the desired SN2-type attack from the carbon of the cyanide ion.[8] Secondly, the reaction often requires heat (e.g., 120-150 °C) to proceed at a reasonable rate.[3] If the reaction is still sluggish, consider switching to a more effective cyanation reagent like copper(I) cyanide, which often gives cleaner reactions and better yields for aryl halides.[7]

Q: I am observing significant tar formation in my cyanation reaction, especially when running it open to the atmosphere. What is the cause? A: Tar formation, particularly with pyridine derivatives, can occur if the reaction is carried out in the presence of air or oxygen, especially at elevated temperatures.[9] It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions and decomposition.[9]

Section 3: Detailed Troubleshooting Guides & Protocols

Guide 1: Optimizing the Nitration of a Pyridine Precursor

Problem: Consistently low yields (<40%) during the nitration step.

Causality Analysis: The primary cause is insufficient electrophilic strength of the nitrating system to overcome the deactivated pyridinium ion. Water content in the reaction medium can also hinder the formation of the required nitronium ion.

Solutions & Protocol:

Nitrating SystemTypical ConditionsProsCons
Conc. H₂SO₄ / HNO₃ 90-110 °C, 4-8 hReadily available reagents.Often low yield with deactivated pyridines.[2]
Oleum (20%) / HNO₃ 70-90 °C, 2-4 hHigher yield, anhydrous conditions.[6]More hazardous, requires careful handling.
N₂O₅ in organic solvent 0-25 °C, 1-3 hHigh reactivity, good yields.N₂O₅ is unstable and not readily available.[10]

Recommended Protocol (Using Oleum):

  • Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 20% fuming sulfuric acid (oleum, 4 molar equivalents) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the pyridine precursor (e.g., 2-bromo-3-methylpyridine, 1 eq.) to the cooled oleum, ensuring the temperature does not exceed 10 °C.

  • Nitric Acid Addition: Add concentrated nitric acid (98%, 1.1 eq.) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 3 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product may precipitate or require extraction. Neutralize the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Guide 2: Troubleshooting Inefficient Cyanation (SNAr)

Problem: Low conversion of the 2-halo-3-methyl-5-nitropyridine starting material to the desired nitrile product.

G start Low Cyanation Yield Detected (via TLC/GC-MS) check_temp Is Reaction Temperature Sufficiently High? (e.g., >120 °C) start->check_temp check_solvent Is the Solvent Dry and Polar Aprotic? (e.g., DMSO, DMF) check_temp->check_solvent Yes increase_temp Action: Increase temperature to 140-150 °C and monitor for 4h. check_temp->increase_temp No check_reagent Is the Cyanide Source Appropriate? (NaCN vs. CuCN) check_solvent->check_reagent Yes change_solvent Action: Ensure solvent is anhydrous. Consider switching to NMP for higher boiling point. check_solvent->change_solvent No check_atmosphere Is the Reaction Under Inert Atmosphere? check_reagent->check_atmosphere Yes change_reagent Action: Switch from NaCN to CuCN (1.2 eq) or Zn(CN)₂. Consider Pd-catalysis. check_reagent->change_reagent No use_inert Action: Purge vessel with N₂ or Argon before heating and maintain positive pressure. check_atmosphere->use_inert No end Re-evaluate Reaction check_atmosphere->end Yes increase_temp->end change_solvent->end change_reagent->end use_inert->end

Caption: Troubleshooting flowchart for low-yield cyanation reactions.

Recommended Protocol (Using Copper Cyanide):

  • Setup: To a flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-methyl-5-nitropyridine (1 eq.), copper(I) cyanide (1.2 eq.), and anhydrous DMF (or NMP).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench by pouring into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate or toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel.

References

stability issues of 3-Methyl-5-nitropicolinonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific stability data for 3-Methyl-5-nitropicolinonitrile is not extensively available in public literature. This guide is formulated based on established principles of organic chemistry concerning the functional groups present in the molecule (nitropyridine, nitrile). All recommendations should be validated under your specific experimental conditions.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring, a nitrile group, a nitro group, and a methyl group, presents a unique chemical profile. This guide provides researchers, scientists, and drug development professionals with a proactive framework for understanding and managing the potential stability challenges of this compound, particularly under acidic conditions. By anticipating potential degradation pathways, this document aims to facilitate smoother experimentation and more reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A: Based on its functional groups, the two primary stability concerns are:

  • Acid-Catalyzed Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under acidic conditions, which typically proceeds in two stages. Initially, the nitrile may hydrolyze to form the corresponding amide (3-Methyl-5-nitropicolinamide). With continued exposure to acid and heat, this amide can be further hydrolyzed to the carboxylic acid (3-Methyl-5-nitropicolinic acid) and an ammonium salt.[1][2][3]

  • Protonation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom makes it basic. In an acidic environment, this nitrogen will be protonated, forming a pyridinium salt. This protonation deactivates the aromatic ring, which can influence its reactivity in subsequent synthetic steps.[4]

Q2: What are the typical signs of degradation?

A: Degradation can manifest in several ways during your experiment or analysis:

  • Appearance of New Peaks in Chromatographic Analysis: When analyzing your reaction mixture by HPLC, LC-MS, or GC, the emergence of new, typically more polar, peaks is a strong indicator of degradation. The amide and carboxylic acid hydrolysis products will have different retention times than the parent nitrile.

  • Changes in TLC Profile: A change in the spot pattern on a Thin Layer Chromatography plate compared to your starting material.

  • Low or Inconsistent Yields: If this compound is a reactant, its degradation will lead to lower than expected yields of your desired product.

  • Insolubility or Precipitation: The formation of the pyridinium salt or the carboxylic acid could alter the solubility of the compound in your reaction solvent, potentially leading to precipitation.

Q3: At what pH range should I be most cautious?

A: While a specific "unstable" pH range is not documented for this molecule, acid-catalyzed hydrolysis of nitriles is generally promoted by heating with aqueous acid.[2][3][5] Therefore, you should be particularly cautious when using strong acids (e.g., HCl, H₂SO₄) or when heating the reaction mixture at a pH below 4. The rate of hydrolysis will increase with increasing acid concentration and temperature.

Q4: How can I monitor the stability of this compound in my experiment?

A: The most effective method is to use a chromatographic technique to monitor the disappearance of the starting material and the appearance of any new species over time.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A time-course study, where aliquots of the reaction mixture are taken at different time points and analyzed by HPLC, can provide precise data on the rate of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products by providing their mass-to-charge ratio, which can confirm the formation of the amide or carboxylic acid.

Troubleshooting Guide

Issue 1: An unexpected, more polar byproduct is observed in my reaction.
  • Question: I am running a reaction with this compound under acidic conditions and my LC-MS analysis shows a new peak with a mass corresponding to the addition of water (M+18) or two molecules of water minus ammonia (M+35). What is happening?

  • Answer:

    • Plausible Cause: This is a classic sign of nitrile hydrolysis. The peak at M+18 likely corresponds to the formation of the amide intermediate (3-Methyl-5-nitropicolinamide), while the peak at M+35 suggests further hydrolysis to the carboxylic acid (3-Methyl-5-nitropicolinic acid).

    • Troubleshooting Steps:

      • Confirm the Identity of Byproducts: If possible, isolate the byproduct and characterize it using NMR spectroscopy to confirm the presence of an amide or carboxylic acid functional group.

      • Modify Reaction Conditions:

        • Temperature: Reduce the reaction temperature. Hydrolysis is often temperature-dependent.

        • Acid Concentration: Use a milder acid or a lower concentration of the current acid.

        • Reaction Time: Shorten the reaction time to minimize the exposure of the nitrile to the acidic conditions.

        • Anhydrous Conditions: If water is not essential for your primary reaction, consider using anhydrous solvents and reagents to suppress hydrolysis.

Issue 2: My reaction yield is low, and a significant amount of starting material appears to be consumed by a side reaction.
  • Question: My synthesis using this compound as a starting material is giving a low yield. I've confirmed that the subsequent steps are efficient. Could the starting material be degrading?

  • Answer:

    • Plausible Cause: It is highly probable that the acidic conditions of your reaction are causing the degradation of the this compound before it can be converted to your desired product.

    • Troubleshooting Workflow:

      G start Low Yield Observed control_exp Run Control Experiment: This compound + Acidic Conditions (No other reagents) start->control_exp analyze Monitor by HPLC/LC-MS over time control_exp->analyze degradation Degradation Confirmed? analyze->degradation no_degradation No Significant Degradation degradation->no_degradation No optimize Optimize Reaction Conditions degradation->optimize Yes reassess Re-evaluate other reaction parameters no_degradation->reassess temp Lower Temperature optimize->temp acid Use Milder Acid / Lower Concentration optimize->acid time Reduce Reaction Time optimize->time

      Caption: Troubleshooting workflow for low reaction yield.

    • Detailed Steps:

      • Run a Control Experiment: As outlined in the workflow, subject this compound to the exact reaction conditions (solvent, temperature, acid) but without the other reagents.

      • Analyze the Control: Take samples at various time points and analyze them by HPLC or LC-MS to quantify the rate of degradation.

      • Optimize: If degradation is confirmed, systematically adjust the reaction parameters as suggested (lower temperature, milder acid, shorter time) to find a balance that favors your desired reaction while minimizing the hydrolysis of the starting material.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general method for monitoring the stability of this compound. The specific conditions may need to be optimized for your equipment and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a gradient of 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed first).

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). b. At time zero, add the acidic medium to a solution of the compound. c. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. d. Quench the reaction if necessary (e.g., by neutralizing with a base). e. Dilute the aliquot with the mobile phase and inject it into the HPLC system. f. Monitor the peak area of the this compound peak and any new peaks that appear.

Predicted Degradation Pathway

The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the nitrile group.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Nitrile Intermediate A->B + H⁺ C Amide Intermediate (3-Methyl-5-nitropicolinamide) B->C + H₂O, - H⁺ D Carboxylic Acid Product (3-Methyl-5-nitropicolinic Acid) C->D + H₂O, + H⁺ - NH₄⁺

Caption: Hypothesized acid-catalyzed hydrolysis of this compound.

Data Summary Table

While specific quantitative data is unavailable, the following table illustrates the expected trends in stability based on general chemical principles. This should be used as a conceptual guide for experimental design.

ParameterCondition 1Condition 2Expected StabilityRationale
pH pH 1 (e.g., 1M HCl)pH 4 (e.g., Acetate Buffer)Higher at pH 4The rate of acid-catalyzed hydrolysis is dependent on the concentration of H⁺ ions.
Temperature 25°C80°CHigher at 25°CHydrolysis reactions have an activation energy barrier and are accelerated at higher temperatures.
Water Content AnhydrousAqueousHigher in AnhydrousWater is a necessary reactant for the hydrolysis of the nitrile group.

References

Technical Support Center: Byproduct Formation in Reactions with 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 3-Methyl-5-nitropicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that controlling selectivity and minimizing byproduct formation is critical for achieving high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, the underlying mechanism, and robust protocols to mitigate the issue.

FAQ 1: My reaction is producing an unexpected amide or carboxylic acid, confirmed by mass spectrometry and NMR. What is happening and how can I prevent it?

Issue: You are observing the formation of 3-methyl-5-nitropicolinamide or 3-methyl-5-nitro-picolinic acid as significant byproducts, leading to low yields of your desired product and complex purification.

Probable Cause: Unintended Hydrolysis of the Nitrile Group

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and elevated temperatures. The reaction proceeds in two stages: first to the primary amide, and then, under more forcing conditions, to the carboxylic acid.[1]

Causality & Mechanism: The hydrolysis is catalyzed by either acid or base.

  • Acid-Catalyzed: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][3]

  • Base-Catalyzed: A strong nucleophile (e.g., hydroxide) directly attacks the electrophilic nitrile carbon. This pathway is often used to isolate the amide intermediate by using milder conditions (e.g., lower temperatures).[3][4]

Hydrolysis_Pathway Reagent This compound Amide Byproduct: 3-Methyl-5-nitropicolinamide Reagent->Amide H₂O / H⁺ or OH⁻ (Mild Conditions) Acid Byproduct: 3-Methyl-5-nitropicolinic Acid Amide->Acid H₂O / H⁺ or OH⁻ (Forcing Conditions, Heat)

Caption: Pathway of nitrile hydrolysis to amide and carboxylic acid.

Troubleshooting Protocol & Mitigation Strategies:

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware thoroughly in an oven ( >120°C) and cool under a stream of inert gas (Nitrogen or Argon).

    • Action: Use anhydrous solvents. If using solvents from a bottle, consider using a fresh bottle or drying the solvent over molecular sieves.

    • Causality: Removing water, a key reagent for hydrolysis, is the most direct way to prevent this side reaction.

  • Control pH During Workup:

    • Action: If your reaction requires an aqueous workup, perform it at low temperatures (0-5°C) and minimize the time the compound is in contact with the aqueous layer.

    • Action: Avoid strongly acidic or basic conditions during extraction. If a pH adjustment is necessary, use a buffered solution or a weak acid/base and add it slowly while monitoring the temperature.

  • Solvent Selection:

    • Action: Whenever possible, use aprotic solvents such as THF, Dioxane, Toluene, or DCM, which do not participate in hydrolysis.

Data Summary: Impact of Conditions on Nitrile Hydrolysis

ConditionReagentsPredominant ProductMitigation Priority
Mild Basic NaOH (aq.), mild heatingAmideHigh
Harsh Basic NaOH (aq.), prolonged refluxCarboxylic Acid SaltCritical
Acidic Dilute HCl or H₂SO₄, heatCarboxylic AcidCritical
Biocatalytic Nitrilase or Nitrile Hydratase/AmidaseCarboxylic Acid or Amide (Enzyme-specific)N/A (for prevention)
FAQ 2: I am attempting a reaction on a different part of the molecule, but I am observing the formation of 5-amino-3-methylpicolinonitrile. How can I protect the nitro group?

Issue: Your reaction conditions are unintentionally reducing the nitro group to an amine, a highly activating and often undesired transformation in a multi-step synthesis.

Probable Cause: Non-selective Reducing Agents or Conditions

The nitro group is readily reduced to an amine by a variety of reagents, most notably catalytic hydrogenation (e.g., H₂/Pd/C) and dissolving metal reductions.[5][6] This transformation can occur even under conditions intended for other functional groups if they have reducing potential.

Causality & Mechanism: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Many common reducing systems are potent enough to drive the reaction to completion. For instance, catalytic hydrogenation is highly efficient but notoriously unselective, often reducing other functional groups like nitriles or alkenes.[7]

Reduction_Pathway cluster_0 Desired Reaction cluster_1 Undesired Byproduct Pathway Start This compound Desired_Product Desired Product (e.g., reaction at nitrile) Start->Desired_Product Selective Reagent 'X' Undesired_Start This compound Byproduct Byproduct: 5-Amino-3-methylpicolinonitrile Undesired_Start->Byproduct Non-selective Reducing Agent (e.g., H₂/Pd/C)

Caption: Competing pathways: desired reaction vs. nitro group reduction.

Troubleshooting Protocol & Mitigation Strategies:

  • Choose a Chemoselective Reducing Agent:

    • Action: If reduction is intended elsewhere, but the nitro group must be spared, avoid catalytic hydrogenation.

    • Action: If the goal is to reduce the nitro group while preserving the nitrile, use a selective reagent. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective choice.[7][8] Sodium dithionite (Na₂S₂O₄) can also be effective.[8]

    • Caution: The workup for SnCl₂ reductions can be challenging due to the formation of tin salts. It often requires careful basification to a high pH to precipitate tin oxides and liberate the free amine.[8]

  • Avoid Incidental Reducing Conditions:

    • Action: Be mindful of reagents that can act as reducing agents, even if not their primary function. For example, some sulfur-based nucleophiles or long reactions with certain metals can lead to partial or full reduction of the nitro group.

Data Summary: Reagent Selectivity for Nitro Group Reduction

Reagent / ConditionSelectivity (Nitro vs. Nitrile)Common Byproducts / Issues
H₂ / Pd/C or PtO₂ Poor; often reduces both groups.Potential for over-reduction, dehalogenation.[7]
LiAlH₄ Very Poor; reduces nitriles and forms azo products from nitroarenes.Azo compounds, partially reduced nitrile species.[7]
SnCl₂ / HCl or AcOH Excellent; selectively reduces nitro group.Difficult workup due to tin salts.[7][8]
Fe or Zn / Acid Good; selectively reduces nitro group.Requires acidic conditions, potential for metal contamination.[6][7]
Sodium Dithionite Good; mild and selective.Can require biphasic solvent systems.[8]
FAQ 3: My nucleophile is adding to the pyridine ring instead of participating in the intended reaction. Why is the ring so reactive?

Issue: You are observing the formation of adducts where your nucleophile has added to the pyridine ring, a common issue in reactions involving strong nucleophiles.

Probable Cause: Nucleophilic Aromatic Substitution (SNAr) or Addition

The pyridine ring of this compound is highly electron-deficient. This is due to the combined electron-withdrawing effects of the ring nitrogen atom and the powerful nitro group. This electron deficiency makes the ring an electrophile, susceptible to attack by nucleophiles.[9][10]

Causality & Mechanism: The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][11] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, which provides a strong thermodynamic driving force for its formation.[11][12] While there isn't a traditional leaving group like a halide on the starting material, strong nucleophiles can still add to the ring, and subsequent elimination or rearomatization can lead to unexpected products.

SNAr_Mechanism Start Electron-Deficient Pyridine Ring Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophile Strong Nucleophile (Nu⁻) Nucleophile->Intermediate Attack Product Ring-Addition Byproduct Intermediate->Product Rearomatization / Workup

Caption: Formation of a Meisenheimer complex during nucleophilic attack.

Troubleshooting Protocol & Mitigation Strategies:

  • Moderate Nucleophile Reactivity:

    • Action: If possible, use a less reactive nucleophile. For example, use an alcohol (ROH) with a non-nucleophilic base instead of the corresponding alkoxide (RO⁻).

    • Causality: This reduces the kinetic barrier for direct attack on the ring.

  • Control Temperature:

    • Action: Run reactions at the lowest possible temperature that still allows for the desired transformation to proceed. Start at 0°C or even -78°C.

    • Causality: The activation energy for nucleophilic attack on the aromatic ring is often higher than for other processes. Lowering the temperature can favor the desired kinetic product.

  • Protecting Group Strategy:

    • Action: In complex syntheses, consider temporarily reducing the nitro group to an amine, which is a strong electron-donating group. This deactivates the ring toward nucleophilic attack. The amine can be protected, the desired reaction performed, and the nitro group regenerated via oxidation later in the sequence.

Section 2: General FAQs

  • Q: What are the most common classes of byproducts in reactions with this compound?

    • A: The three most prevalent byproduct classes stem from the reactivity of its functional groups: 1) Hydrolysis products (amides, carboxylic acids) from the nitrile group, 2) Reduction products (amines) from the nitro group, and 3) Ring-addition products from nucleophilic attack on the electron-deficient pyridine core.

  • Q: How does solvent choice impact byproduct formation?

    • A: Solvent choice is critical. Protic solvents (water, alcohols) can act as reagents in hydrolysis or as proton sources that can influence reactivity. Aprotic solvents (THF, Toluene, CH₂Cl₂) are generally preferred to minimize these pathways. Always use anhydrous grade solvents to prevent water-related side reactions.

  • Q: At what temperatures do side reactions become significant?

    • A: This is highly reaction-dependent. However, as a general rule, hydrolysis of the nitrile becomes significantly faster at temperatures above 50-60°C, especially if trace acid or base is present. Nucleophilic addition to the ring is also more likely at elevated temperatures. It is always advisable to start with lower temperatures and monitor the reaction closely by TLC or LC-MS before applying heat.

References

Technical Support Center: 3-Methyl-5-nitropicolinonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Methyl-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address specific issues you may encounter, grounded in scientific principles to ensure the integrity and success of your experimental work.

I. Synthesis and Reaction Troubleshooting

FAQ 1: My nitration of 3-methylpicolinonitrile is resulting in low yields and multiple products. What are the likely causes and how can I optimize the reaction?

Low yields and the formation of multiple products in the nitration of 3-methylpicolinonitrile are common challenges. The pyridine ring is deactivated towards electrophilic aromatic substitution, and the directing effects of the methyl and cyano groups can lead to a mixture of isomers.

Potential Causes and Solutions:

  • Insufficiently Strong Nitrating Agent: Standard nitric acid may not be sufficient to efficiently nitrate the deactivated pyridine ring.[1][2]

    • Solution: Employ a stronger nitrating agent. A mixture of concentrated sulfuric acid and fuming nitric acid is often necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) for the reaction to proceed effectively.[2]

  • Reaction Temperature: The temperature plays a critical role in nitration reactions. Too low a temperature can lead to an incomplete reaction, while too high a temperature can result in the formation of byproducts and decomposition.[3]

    • Solution: Carefully control the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to the optimal temperature as determined by literature or preliminary experiments.[4] Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Formation of Isomers: The methyl group is an ortho-, para-director, while the cyano group is a meta-director. This can lead to the formation of multiple nitrated isomers.

    • Solution: While difficult to completely avoid, the reaction conditions can be optimized to favor the desired isomer. A thorough literature search for similar substrates can provide guidance on the optimal conditions to improve regioselectivity. Purification by column chromatography will likely be necessary to isolate the desired this compound.

Experimental Workflow: Optimized Nitration of 3-Methylpicolinonitrile

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Cool Cool 3-methylpicolinonitrile in conc. H₂SO₄ to 0 °C Start->Cool Add_Nitrating_Mix Slowly add Nitrating Mix to substrate solution (maintain T < 10 °C) Cool->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mix (fuming HNO₃ in conc. H₂SO₄) at 0 °C Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir Stir at controlled temperature (e.g., 0 °C to RT) Add_Nitrating_Mix->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench reaction by pouring onto ice Monitor->Quench Reaction Complete Neutralize Neutralize with base (e.g., NaOH solution) Quench->Neutralize Extract Extract with organic solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Optimized workflow for the nitration of 3-methylpicolinonitrile.

FAQ 2: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid during my experiments. How can I prevent this?

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[5][6]

Potential Causes and Solutions:

  • Harsh pH Conditions: Prolonged exposure to strong acids or bases, particularly with heating, will promote nitrile hydrolysis.

    • Solution: If possible, perform subsequent reaction steps under neutral or near-neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature.

  • Work-up Procedure: Aqueous acidic or basic work-ups can lead to unintentional hydrolysis.

    • Solution: Use a quenching and extraction procedure that minimizes contact time with harsh aqueous solutions. Consider using a milder quenching agent or a biphasic workup to quickly separate the product into the organic phase.

II. Purification and Characterization

FAQ 3: I am having difficulty purifying this compound from my reaction mixture. What purification strategies are most effective?

The polarity of this compound, due to the presence of both the nitro and cyano groups, can make purification challenging.

Effective Purification Techniques:

  • Column Chromatography: This is the most common and effective method for purifying nitrated aromatic compounds.[7]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity mobile phase and gradually increase the polarity to elute the desired product.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be necessary.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent SystemPolarityTypical Application
Hexane/Ethyl Acetate (Gradient)Low to MedGeneral purpose for separating moderately polar compounds.
Dichloromethane/Methanol (Gradient)Med to HighFor more polar compounds that do not elute with Hex/EtOAc.
FAQ 4: What are the expected spectral characteristics for this compound?

Accurate characterization is essential to confirm the identity and purity of your product.

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and cyano groups.

  • ¹³C NMR: Expect signals for the carbons of the pyridine ring, the methyl group carbon, and the nitrile carbon. The carbons attached to the nitro and cyano groups will be significantly downfield.

  • IR Spectroscopy: Look for characteristic peaks for the C≡N stretch (around 2220-2260 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₇H₅N₃O₂) should be observed.

III. Safety and Handling

FAQ 5: What are the primary safety concerns when working with this compound and its synthetic precursors?

Safety should always be the top priority in the laboratory.

Key Safety Considerations:

  • Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[8][9]

  • Exothermic Reactions: Nitration reactions are often highly exothermic and have the potential for runaway reactions.[3] Always add reagents slowly and with efficient cooling and stirring.[3]

  • Toxicity: While specific toxicity data for this compound may be limited, related nitroaromatic and nitrile compounds can be toxic.[8][10] Avoid inhalation, ingestion, and skin contact.[8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Quench any unreacted nitrating agents carefully before disposal.

Logical Flow for Safe Handling

Safety_Flow Start Experiment Planning Review_SDS Review Safety Data Sheets (SDS) for all reagents Start->Review_SDS PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Review_SDS->PPE Fume_Hood Work in a certified Chemical Fume Hood PPE->Fume_Hood Cooling Prepare adequate cooling bath (e.g., ice-water bath) Fume_Hood->Cooling Slow_Addition Perform slow, controlled reagent addition Cooling->Slow_Addition Monitoring Continuously monitor reaction temperature Slow_Addition->Monitoring Quenching Careful quenching of the reaction mixture Monitoring->Quenching Waste Segregate and dispose of waste properly Quenching->Waste Decontamination Clean and decontaminate work area and glassware Waste->Decontamination End Safe Completion Decontamination->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methyl-5-nitropicolinonitrile and Structurally-Related Compounds in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 3-Methyl-5-nitropicolinonitrile, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic and steric factors governing its reactivity in nucleophilic aromatic substitution (SNAr) reactions, benchmarked against structurally similar compounds. By synthesizing theoretical principles with experimental data from related systems, this guide offers a predictive framework for reaction design and optimization.

Introduction: The Significance of Substituted Picolinonitriles

Substituted pyridines are privileged scaffolds in modern chemistry, owing to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Among them, picolinonitriles bearing electron-withdrawing groups are particularly valuable intermediates. The presence of both a nitrile (-CN) and a nitro (-NO₂) group on the pyridine ring, as seen in this compound, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation.

Understanding the subtle interplay of substituent effects on the rate and regioselectivity of SNAr is paramount for efficient synthetic planning. This guide will dissect the reactivity of this compound by comparing it with its isomers and other related compounds, providing a rational basis for its application in complex molecule synthesis.

The Electronic Landscape of this compound: A Predisposition for SNAr

The reactivity of an aromatic compound in SNAr is fundamentally governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and, consequently, lowering the activation energy of the reaction.

In this compound, the pyridine nitrogen, the nitro group, and the cyano group all contribute to the electrophilicity of the ring carbons. The synergistic electron-withdrawing effects of these groups create a highly activated system for nucleophilic attack.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Electronic Effects in this compound" A[Pyridine Nitrogen(Inductive & Mesomeric-I, -M)] --> C{Pyridine Ring(Electron Deficient)}; B[Nitro Group (-NO₂)(Strong -I, -M)] --> C; D[Cyano Group (-CN)(Strong -I, -M)] --> C; C --> E[Activated towardsNucleophilic Attack]; end style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px } caption: "Synergistic electron-withdrawing effects activating the pyridine ring."

The positions of these activating groups are critical. In this compound, the cyano group is at the 2-position, ortho to the pyridine nitrogen, and the nitro group is at the 5-position, meta to the cyano group. Nucleophilic attack at C-2, leading to the displacement of the cyano group, is facilitated by the ability of the ortho-nitrogen to stabilize the developing negative charge in the Meisenheimer intermediate through resonance.

Comparative Reactivity Analysis

Comparison with Isomeric Picolinonitriles

The position of the nitro and methyl groups significantly influences the electrophilicity of the carbon atom attached to the cyano group. Let's consider the following isomers:

CompoundStructureKey Features Influencing Reactivity at C-2Predicted Relative Reactivity
This compound - Nitro group is meta to the reaction center (C-2).- Methyl group (weakly electron-donating) is at C-3.High
4-Methyl-5-nitropicolinonitrile - Nitro group is meta to the reaction center (C-2).- Methyl group is at C-4, para to the nitrogen, potentially offering slight stabilization of the intermediate.High (Similar to 3-Methyl isomer)
6-Methyl-5-nitropicolinonitrile - Nitro group is meta to the reaction center (C-2).- Methyl group is at C-6, ortho to the nitrogen, which may introduce steric hindrance to the approaching nucleophile.Moderate to High (Potentially lower than 3- and 4-methyl isomers due to sterics)
3-Methyl-4-nitropicolinonitrile - Nitro group is para to the reaction center (C-2), providing strong resonance stabilization of the Meisenheimer intermediate.Very High

Analysis:

The position of the strongly electron-withdrawing nitro group is the dominant factor. When the nitro group is para to the site of nucleophilic attack (as in 3-Methyl-4-nitropicolinonitrile), it can delocalize the negative charge of the Meisenheimer intermediate through resonance most effectively. This leads to a significant rate enhancement. In this compound, the nitro group is meta to the reaction center, and its activating effect is primarily inductive. While still significant, this is generally less powerful than a para resonance effect. The methyl group, being weakly electron-donating, has a minor deactivating effect through induction, but its positional influence on steric hindrance can be more pronounced.

Comparison with Analogues Bearing Different Leaving Groups

The nature of the leaving group is a critical determinant of the reaction rate. While the cyano group can be displaced, halogens are more common leaving groups in SNAr. A study on the reaction of 2-chloro-3-cyano-5-nitropyridine with anilines provides valuable insight.[1]

CompoundLeaving Group at C-2Relative Leaving Group AbilityPredicted Relative Reactivity
This compound -CNModerateModerate
2-Chloro-3-methyl-5-nitropyridine -ClGoodHigh
2-Fluoro-3-methyl-5-nitropyridine -FExcellentVery High

Analysis:

The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I > CN. This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. Therefore, we can predict that 2-chloro-3-methyl-5-nitropyridine would be more reactive than this compound under identical conditions.

Experimental Protocol for Comparative Kinetic Analysis

To obtain quantitative data on the relative reactivities of these compounds, a standardized kinetic experiment is essential. The following protocol outlines a method for comparing the rates of SNAr reactions using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a model nucleophile (e.g., piperidine).

Materials:

  • This compound and its isomers

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each pyridine substrate (e.g., 10 mM in the chosen solvent).

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in the same solvent).

  • Kinetic Measurements:

    • Set the spectrophotometer to a constant temperature (e.g., 25 °C).

    • Determine the λmax of the reaction product.

    • For each kinetic run, pipette a known volume of the substrate stock solution into a cuvette and dilute with the solvent.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the λmax of the product over time.

    • Repeat the experiment for each nucleophile concentration.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Plot kobs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k₂).

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption: "Workflow for kinetic analysis of SNAr reactions."

Conclusion: A Predictive Framework for Reactivity

This guide has established a framework for understanding and predicting the reactivity of this compound in nucleophilic aromatic substitution reactions. The key determinants of its reactivity are the powerful electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the cyano group.

Key Takeaways:

  • High Reactivity: this compound is a highly activated substrate for SNAr due to the cumulative electron-withdrawing effects of its functional groups.

  • Isomeric Effects: The relative positions of the substituents have a profound impact on reactivity. Isomers with a nitro group para to the reaction center are predicted to be significantly more reactive than those with a meta nitro group.

  • Leaving Group Influence: The nature of the leaving group is a critical factor, with halides generally being more facile leaving groups than the cyano group in SNAr reactions.

  • Predictive Power: By understanding these fundamental principles, researchers can make informed decisions in designing synthetic routes that utilize this compound and related compounds, optimizing reaction conditions and predicting potential outcomes.

Further experimental studies, following the protocol outlined, are encouraged to provide precise quantitative data and further refine our understanding of the reactivity of this important class of molecules.

References

A Comparative Guide for Synthetic Chemists: 3-Methyl-5-nitropicolinonitrile vs. 2-chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. Among these, activated pyridines bearing electron-withdrawing groups are particularly valuable for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a detailed, data-driven comparison of two such key intermediates: 3-Methyl-5-nitropicolinonitrile and 2-chloro-3-methyl-5-nitropyridine. We will delve into their relative reactivity, synthetic utility, and provide practical guidance to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Physicochemical Properties at a Glance

A foundational understanding of the physical properties of these reagents is crucial for their handling and for designing reaction protocols. Below is a comparative summary of their key physicochemical characteristics.

PropertyThis compound2-chloro-3-methyl-5-nitropyridine
Molecular Formula C7H5N3O2C6H5ClN2O2
Molecular Weight 163.13 g/mol 172.57 g/mol
Appearance Light yellow to yellow crystalline powderOff-white to yellow crystalline solid
Melting Point 93-97 °C48-52 °C
Boiling Point ~336 °C (predicted)~268 °C (predicted)
Solubility Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone.Soluble in most organic solvents.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application for both molecules is their participation in SNAr reactions. The electron-withdrawing nitro group at the 5-position, along with the ring nitrogen, activates the C2 and C6 positions towards nucleophilic attack. The key difference lies in the nature of the leaving group at the 2-position: a nitrile (-CN) versus a chloride (-Cl).

The chloro group is a classic and effective leaving group in SNAr reactions. In contrast, the nitrile group is a less conventional leaving group and its displacement typically requires more forcing conditions or specific activation. However, the cyano group offers alternative reaction pathways, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, which are not available with the chloro-substituted analog.

The following diagram illustrates the general workflow for a typical SNAr reaction with these substrates.

cluster_0 Reagent Selection cluster_1 Reaction cluster_2 Product Start Select Starting Material 3M5NPN This compound Start->3M5NPN Nitrile Leaving Group 2C3M5NP 2-chloro-3-methyl-5-nitropyridine Start->2C3M5NP Chloride Leaving Group Reaction_Conditions Nucleophile (Nu-H) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat 3M5NPN->Reaction_Conditions Product_CN Retained Cyano Product (Further functionalization possible) 3M5NPN->Product_CN Alternative Reactions 2C3M5NP->Reaction_Conditions Product_Substituted 2-Substituted-3-methyl-5-nitropyridine Reaction_Conditions->Product_Substituted

Caption: General workflow for SNAr with the two reagents.

Experimental Data Comparison

The following table summarizes typical reaction conditions and outcomes for the substitution of the 2-position with a generic amine nucleophile, highlighting the generally milder conditions required for the chloro-substituted pyridine.

ParameterThis compound2-chloro-3-methyl-5-nitropyridine
Typical Nucleophile Amines, Alkoxides, ThiolatesAmines, Alkoxides, Thiolates
Reaction Temperature Often requires higher temperatures (e.g., >100 °C)Generally proceeds at lower to moderate temperatures (e.g., RT to 80 °C)
Reaction Time Can be longer (several hours to days)Typically shorter (a few hours)
Typical Base Stronger bases may be required (e.g., NaH, KHMDS)Weaker bases are often sufficient (e.g., K2CO3, Et3N)
Yield Variable, can be lower due to side reactionsGenerally high
Leaving Group Ability CN- is a poorer leaving group than Cl-Cl- is an excellent leaving group in SNAr

Orthogonal Reactivity and Synthetic Strategy

The choice between these two reagents often hinges on the desired overall synthetic strategy and the potential for orthogonal reactions.

Advantages of 2-chloro-3-methyl-5-nitropyridine:

  • Reliable SNAr: It is the go-to reagent for straightforward and high-yielding nucleophilic substitutions at the 2-position.

  • Milder Conditions: Reactions can often be performed under milder conditions, which is beneficial for sensitive substrates.

  • Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, offering a different avenue for C-C and C-N bond formation.

Advantages of this compound:

  • Dual Functionality: The cyano group can be retained during an SNAr reaction at another position (if one exists) and then be transformed in a subsequent step.

  • Versatile Handle: The nitrile group can be:

    • Hydrolyzed to a carboxylic acid.

    • Reduced to a primary amine (aminomethyl group).

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • Alternative Leaving Group: While less reactive than chloride, its displacement can be achieved, and in some specific cases, this differential reactivity can be exploited in sequential substitution strategies.

The following decision-making diagram can guide the selection process:

Start What is the primary synthetic goal? SNAr Direct S_NAr at the 2-position? Start->SNAr Retain_CN Is the cyano group needed for later transformation? SNAr->Retain_CN No Use_2C3M5NP Choose 2-chloro-3-methyl-5-nitropyridine SNAr->Use_2C3M5NP Yes Cross_Coupling Is a subsequent cross-coupling reaction planned? Retain_CN->Cross_Coupling No Use_3M5NPN Choose this compound Retain_CN->Use_3M5NPN Yes Cross_Coupling->Use_2C3M5NP Yes Consider_3M5NPN Consider this compound for its dual functionality Cross_Coupling->Consider_3M5NPN No

Caption: Decision tree for reagent selection.

Experimental Protocols

To provide a practical context, here are representative protocols for a simple SNAr reaction with benzylamine.

Protocol 1: Synthesis of N-benzyl-3-methyl-5-nitropyridin-2-amine using 2-chloro-3-methyl-5-nitropyridine

Start Combine Reagents Stir Stir at 80 °C for 4h Start->Stir Cool Cool to RT Stir->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Obtain Product Purify->Product

Caption: Workflow for Protocol 1.

Materials:

  • 2-chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloro-3-methyl-5-nitropyridine in DMF, add benzylamine and potassium carbonate.

  • Stir the reaction mixture at 80 °C for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-methyl-5-nitropyridin-2-amine.

Protocol 2: Synthesis of N-benzyl-3-methyl-5-nitropyridin-2-amine using this compound

Note: This reaction is less common and would likely require more optimization. The following is a putative protocol based on the known reactivity of cyano groups as leaving groups.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of benzylamine in anhydrous DMSO, carefully add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding amide.

  • Add a solution of this compound in DMSO to the reaction mixture.

  • Heat the reaction to 120 °C and stir for 12-24 hours, monitoring the reaction progress.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between this compound and 2-chloro-3-methyl-5-nitropyridine is not merely a matter of swapping one leaving group for another; it is a strategic decision that impacts the entire synthetic route.

Choose 2-chloro-3-methyl-5-nitropyridine for:

  • Robust and high-yielding SNAr reactions.

  • Syntheses requiring mild reaction conditions.

  • Downstream applications involving palladium-catalyzed cross-coupling.

Choose this compound when:

  • The cyano group is a desired functionality in the final product or a precursor to other functional groups (acid, amine, tetrazole).

  • A synthetic strategy calls for the differential reactivity of the nitrile versus other halogens on the pyridine ring.

  • A less conventional leaving group is required, and more forcing reaction conditions are tolerable.

Ultimately, a thorough understanding of the reactivity profiles of both these valuable building blocks empowers chemists to design more efficient, elegant, and effective synthetic pathways towards their target molecules.

A Comparative Guide to the Biological Activity of 3-Methyl-5-nitropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 3-Methyl-5-nitropicolinonitrile scaffold. As a versatile chemical entity, this core structure has served as a foundational building block for developing novel therapeutic agents.[1][2][3] We will explore its derivatization, focusing on antimicrobial and anticancer activities, supported by experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that elucidates the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this moiety.[3] The introduction of a nitrile (-CN) group, a methyl (-CH3) group, and a nitro (-NO2) group to the picoline (methylpyridine) framework creates the this compound structure. This arrangement of functional groups offers a unique combination of electronic properties and steric features, making it an attractive starting point for chemical synthesis and derivatization.

The electron-withdrawing nature of the nitrile and nitro groups makes the pyridine ring susceptible to nucleophilic substitution, providing a versatile handle for synthetic modification.[4] These groups are also known to be critical pharmacophores in various biologically active molecules, contributing to target binding and modulating metabolic stability.[5][6]

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities. Here, we compare their performance in two major therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, driven by the rise of multidrug-resistant (MDR) pathogens.[7] Heterocyclic compounds containing nitro and nitrile functionalities have historically shown promise in this area.[8]

Comparative Efficacy:

Derivatives are often evaluated for their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Studies on analogous nitrogen-containing heterocycles have demonstrated significant bacteriostatic activity.[9] For instance, certain analogs have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a notorious MDR pathogen, with MIC90 values comparable to clinical antibiotics like vancomycin and linezolid.[7]

Compound/Derivative Target Organism MIC (μg/mL) Reference Drug MIC (μg/mL) Citation
Analog C59MRSANot specified, but comparable to VancomycinVancomycin1.0 (MIC90)[7]
Pyrazolo[1,5-d][5][7][9]triazin-7(6H)-onesS. aureus, E. coliModerate Activity--[10]
3-Arylcoumarins (Nitro-substituted)S. aureusPotent ActivityAmpicillin-[11]
3-(3-Pyridyl)-oxazolidone-5-methyl Ester DerivativesB. subtilis16--[12]

Structure-Activity Relationship Insights:

The antimicrobial potency of these derivatives is closely tied to their chemical structure. For example, in studies of 3-arylcoumarins, the position of the nitro substituent on the coumarin moiety was found to be more critical for activity against S. aureus than its position on the 3-aryl ring.[11] The presence of lipophilic substituents has also been shown to be essential for inhibitory activity in some classes of compounds.[13] Furthermore, certain derivatives have demonstrated the ability to eradicate bacterial biofilms and show a low propensity for resistance development, a significant advantage over some existing antibiotics.[7]

Anticancer Activity

The development of targeted anticancer agents is a primary focus of modern oncology research. The functional groups on the this compound core are features found in various potent anticancer molecules. The nitroimidazole moiety, for instance, has been explored for its ability to interfere with DNA synthesis in cancer cells.[14]

Comparative Cytotoxicity:

The in vitro anticancer activity of new compounds is typically assessed using cytotoxicity assays, such as the MTT assay, which measures the reduction of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Derivative Class Cancer Cell Line IC50 (µM) Key Finding Citation
Thiazolo[4,5-d]pyrimidinesMelanoma (C32)24.47-Chloro-3-phenyl derivative (3b) was most active.[15]
1,3,5-Triazine DerivativesRenal Cancer (CAKI-1)Not specified, but showed 60.13% inhibitionCompound 6 was the most active member.[16]
Bufalin 3-nitrogen-containing-estersLung Cancer (A549)0.00034 µM (0.34 nM)C3 modification significantly enhanced cytotoxicity.[17]
3-(coumarin-3-yl)-acrolein derivativesOral Epidermoid Carcinoma (KB)Potent ActivityCompound 6e induced apoptosis via PI3K/AKT pathway.[18]

Mechanistic Insights & SAR:

The anticancer mechanism of these derivatives can be multifaceted. Some compounds function as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K) pathway.[16] The PI3K/AKT pathway is crucial for cell growth, survival, and proliferation, making it a prime target for cancer therapy.[16]

Structure-activity relationship studies have revealed that specific substitutions can dramatically enhance anticancer potency. For example, the introduction of a chloro group at the 7-position of certain thiazolo[4,5-d]pyrimidine derivatives led to a significant increase in activity.[15] Similarly, modifications at the C3 position of the bufalin steroid nucleus with nitrogen-containing esters resulted in derivatives with nanomolar cytotoxicity against lung cancer cells.[17]

Visualizing the Path from Synthesis to Biological Evaluation

To better understand the research and development process for these compounds, the following workflow diagram illustrates the key stages.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Analysis & Optimization cluster_3 Advanced Studies Synthesis Chemical Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS, X-Ray) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, MBC, Biofilm) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) SAR->Mechanism Lead_Opt->Synthesis Iterative Design InVivo In Vivo Animal Models Mechanism->InVivo

Caption: A typical workflow for the development and evaluation of novel therapeutic agents.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are step-by-step methodologies for core in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 1.5 x 10^3 cells per well and allow them to adhere for 12-24 hours.[14]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Visualizing a Potential Mechanism of Action: PI3K/AKT Pathway Inhibition

Several anticancer compounds exert their effects by inhibiting signaling pathways critical for tumor growth. The PI3K/AKT pathway is a common target.[16]

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GF Growth Factor GF->Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Derivative (e.g., Compound 6e) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a hypothetical derivative.[16][18]

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives have demonstrated compelling antimicrobial and anticancer activities in preclinical studies. The structure-activity relationship data gathered so far indicate that targeted modifications can significantly enhance potency and selectivity.

Future research should focus on:

  • Expanding the chemical diversity of the derivative library to further probe the structure-activity landscape.

  • Elucidating detailed mechanisms of action for the most potent compounds to identify novel cellular targets.

  • Conducting in vivo efficacy and safety studies in animal models to translate promising in vitro results into potential clinical candidates.

By integrating synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, offering new hope in the fight against infectious diseases and cancer.

References

A Comparative Guide to the Synthesis of 3-Methyl-5-nitropicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of novel heterocyclic compounds is paramount. Among these, 3-Methyl-5-nitropicolinonitrile stands out as a valuable building block, its distinct substitution pattern offering a scaffold for the development of a diverse range of bioactive molecules. This guide provides an in-depth, comparative analysis of validated synthetic routes to this key intermediate, designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three primary synthetic strategies, supported by detailed experimental protocols and data.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with its pyridine core functionalized with a nitrile, a methyl, and a nitro group, presents a unique electronic and steric environment. The electron-withdrawing nature of the nitrile and nitro groups activates the pyridine ring for nucleophilic substitution, while the methyl group offers a site for further functionalization. This combination of reactive sites makes it a highly sought-after precursor in the synthesis of complex molecular architectures with potential therapeutic or pesticidal activities. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research and development program.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for the preparation of this compound have been identified and validated:

  • Route 1: Cyanation of a 2-Halo-3-methyl-5-nitropyridine Precursor

  • Route 2: The Sandmeyer Reaction of 2-Amino-3-methyl-5-nitropyridine

  • Route 3: Direct Cyanation of 3-Methyl-5-nitropyridine

The following sections will provide a detailed examination of each route, including a rationale for the experimental design, a step-by-step protocol, and an analysis of its advantages and limitations.

Route 1: Cyanation of 2-Halo-3-methyl-5-nitropyridine

This classical and widely employed approach relies on the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with a cyanide anion. The success of this reaction is contingent on the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates the displacement of the halide. 2-Bromo-3-methyl-5-nitropyridine is a commonly used precursor due to its relatively good reactivity and accessibility.

Causality Behind Experimental Choices

The choice of a copper(I) cyanide as the cyanating agent is crucial. Copper(I) facilitates the reaction through a mechanism that is more complex than a simple nucleophilic aromatic substitution, often involving a radical pathway, which can lead to higher yields and milder reaction conditions compared to using alkali metal cyanides alone.[1][2] The use of a polar aprotic solvent like DMF or NMP is essential to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Synthesis of this compound via Cyanation

Step 1: Synthesis of 2-Bromo-3-methyl-5-nitropyridine

A common approach starts with the nitration of 3-methylpyridine to introduce the nitro group at the 5-position, followed by bromination at the 2-position.[3] Careful control of reaction conditions is necessary to achieve high regioselectivity and yield.[3]

Step 2: Cyanation of 2-Bromo-3-methyl-5-nitropyridine

  • To a stirred suspension of copper(I) cyanide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-3-methyl-5-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow

Route 1 Workflow Start 3-Methylpyridine Nitration Nitration Start->Nitration Bromination Bromination Nitration->Bromination Precursor 2-Bromo-3-methyl- 5-nitropyridine Bromination->Precursor Cyanation Cyanation (CuCN, DMF) Precursor->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the synthesis of this compound via the cyanation route.

Route 2: The Sandmeyer Reaction of 2-Amino-3-methyl-5-nitropyridine

The Sandmeyer reaction is a powerful transformation that converts a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1][2][4] In this route, the readily available 2-amino-3-methyl-5-nitropyridine is diazotized and subsequently treated with a copper(I) cyanide to yield the desired nitrile.

Causality Behind Experimental Choices

The diazotization step requires acidic conditions and a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. Low temperatures (0-5 °C) are critical to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated. The subsequent reaction with copper(I) cyanide proceeds via a radical mechanism, similar to the cyanation of halo-pyridines.[2]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine

2-Amino-3-methyl-5-nitropyridine can be synthesized by the nitration of 2-amino-3-methylpyridine.[5]

  • Dissolve 2-amino-3-methylpyridine (1.0 equivalent) in concentrated sulfuric acid at 0 °C.[5]

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-3-methyl-5-nitropyridine.[5]

Step 2: Sandmeyer Reaction

  • Suspend 2-amino-3-methyl-5-nitropyridine (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction (cessation of nitrogen evolution).

  • Cool the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.

Diagram of the Synthetic Pathway

Route 2 Pathway Start 2-Amino-3-methylpyridine Nitration Nitration Start->Nitration Amine_Precursor 2-Amino-3-methyl- 5-nitropyridine Nitration->Amine_Precursor Diazotization Diazotization (NaNO₂, HCl) Amine_Precursor->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Route 3: Direct Cyanation of 3-Methyl-5-nitropyridine

A more convergent and potentially step-economical approach is the direct C-H cyanation of 3-methyl-5-nitropyridine. This method avoids the pre-functionalization required in the previous two routes. The reaction typically involves the activation of the pyridine ring towards nucleophilic attack by cyanide.

Causality Behind Experimental Choices

This reaction is proposed to proceed via the formation of an N-activated pyridinium species, which is then susceptible to nucleophilic attack by the cyanide ion. One method involves the use of triflic anhydride to activate the pyridine nitrogen, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN).[6] An alternative, though less common for this specific substrate, involves activation with nitric acid and trifluoroacetic anhydride followed by reaction with potassium cyanide.[7] The regioselectivity of the cyanation is a critical consideration in this route.

Hypothetical Experimental Protocol: Direct Cyanation of 3-Methyl-5-nitropyridine

Disclaimer: The following protocol is a scientifically plausible adaptation based on general methods for direct pyridine cyanation and requires experimental validation for this specific substrate.

  • To a solution of 3-methyl-5-nitropyridine (1.0 equivalent) in a dry, inert solvent such as dichloromethane or acetonitrile at 0 °C, add triflic anhydride (1.2 equivalents) dropwise under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the N-triflylpyridinium intermediate.

  • Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate this compound.

Diagram of the Logical Relationship

Route 3 Logic Start 3-Methyl-5-nitropyridine Activation Pyridine Ring Activation (e.g., Triflic Anhydride) Start->Activation Step 1 Nucleophilic_Attack Nucleophilic Attack by Cyanide Source Activation->Nucleophilic_Attack Step 2 Product This compound Nucleophilic_Attack->Product Step 3 (Workup & Purification)

Caption: Logical flow of the direct cyanation approach.

Performance Comparison and Data Summary

FeatureRoute 1: Cyanation of 2-Halo-PrecursorRoute 2: Sandmeyer ReactionRoute 3: Direct C-H Cyanation
Starting Material Availability Readily available (from 3-methylpyridine)Readily available (from 2-amino-3-methylpyridine)Commercially available
Number of Synthetic Steps 2-3 steps2 steps1 step
Potential Yield Good to ExcellentModerate to GoodVariable (requires optimization)
Scalability GoodModerate (diazonium salts pose safety concerns on a large scale)Potentially Good (requires robust process development)
Reagent Toxicity/Hazards High (Copper Cyanide)High (Diazonium salts, Cyanides)Moderate to High (Triflic Anhydride, Cyanide source)
Key Advantages Reliable and well-established methodology.Utilizes a common and powerful transformation.Most step-economical and convergent.
Key Disadvantages Multi-step synthesis of the precursor. Use of toxic copper cyanide.Potential for diazonium salt instability. Moderate yields.Regioselectivity can be an issue. Requires careful optimization.

Conclusion and Recommendations

The selection of an optimal synthetic route to this compound is a multifaceted decision that depends on the specific requirements of the research or development program.

  • For reliability and predictable outcomes on a lab scale, Route 1 (Cyanation of a 2-halo-precursor) is often the preferred choice due to its well-documented and robust nature.

  • Route 2 (The Sandmeyer Reaction) offers a viable alternative, particularly if the 2-amino precursor is readily available or easily synthesized. However, careful consideration of the safety aspects associated with diazonium salts is paramount, especially during scale-up.

  • Route 3 (Direct C-H Cyanation) represents the most modern and elegant approach, offering significant advantages in terms of step economy. While it holds great promise, it is likely to require more extensive initial process development and optimization to ensure high regioselectivity and yield. For exploratory and medicinal chemistry applications where rapid access to analogs is desired, this route could be particularly advantageous.

Ultimately, the choice of synthesis will be guided by a balance of factors including the scale of the synthesis, available resources, timeline, and the safety infrastructure in place. It is recommended that small-scale trials of the most promising routes be conducted to validate their performance in the specific laboratory setting.

References

A Comparative Guide to Catalytic Systems for Reactions of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal and agrochemical synthesis, substituted pyridine scaffolds are of paramount importance. Among these, 3-Methyl-5-nitropicolinonitrile serves as a versatile intermediate, possessing three distinct functional groups amenable to chemical transformation. The strategic manipulation of the nitro and nitrile moieties allows for the construction of complex molecular architectures. However, the concurrent presence of these reducible groups presents a significant synthetic challenge: achieving selective transformation of one while preserving the other.

This guide provides a comprehensive comparative analysis of catalytic systems for the selective reduction of the nitro group in this compound to yield 5-amino-3-methylpicolinonitrile. This transformation is critical as the resulting aminopicolinonitrile is a key building block for a variety of bioactive molecules. We will delve into the causality behind catalyst selection, compare the performance of various systems using experimental data from established literature, provide detailed experimental protocols, and offer mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Synthetic Challenge: Selective Nitro Reduction

The primary goal in the catalytic transformation of this compound is often the reduction of the C5-nitro group to an amine. This reaction is highly valuable, yet fraught with selectivity issues. The nitrile group at C2 is also susceptible to reduction under many catalytic hydrogenation conditions, which can lead to the formation of an aminomethyl group or even complete hydrodecyanation. Therefore, the choice of catalyst and reaction conditions is not merely a matter of efficiency but a critical determinant of the product outcome.

The ideal catalytic system should offer:

  • High Chemoselectivity: Preferential reduction of the nitro group with minimal to no reduction of the nitrile.

  • High Yield: Efficient conversion of the starting material to the desired product.

  • Mild Reaction Conditions: Operation at low temperatures and pressures to preserve sensitive functional groups and ensure safety.

  • Operational Simplicity: Ease of setup, workup, and catalyst removal.

Comparative Analysis of Catalytic Systems

The reduction of aromatic nitro compounds is a well-established field, with numerous methods available.[1][2] However, their applicability to a substrate as sensitive as this compound varies significantly. Below, we compare the most relevant catalytic approaches.

Data Summary: Catalyst Performance in Selective Nitro Group Reduction
Catalyst SystemTypical ConditionsSelectivity (Nitro vs. Nitrile)Typical YieldAdvantagesDisadvantages
Catalytic Hydrogenation
Pd/C (5-10%) + H₂H₂ (1-50 atm), Methanol/Ethanol, RT-50°CGood to Excellent>90%High efficiency, clean byproducts (H₂O), catalyst is recyclable.[3]Potential for nitrile reduction at higher pressures/temperatures; requires specialized hydrogenation equipment.[4]
PtO₂ (Adam's catalyst) + H₂H₂ (1-3 atm), Ethanol/Ethyl Acetate, RTGood>85%Effective at low pressures.[1]Generally more expensive than Pd/C; can be less selective than palladium.
Raney Nickel + H₂H₂ (50-100 atm), Ethanol, 50-100°CModerate to PoorVariableCost-effective.[1]Often requires harsh conditions (high pressure/temp) that lead to nitrile reduction; pyrophoric nature requires careful handling.
Transfer Hydrogenation
Pd/C + Ammonium FormateMethanol/Ethanol, RefluxExcellent>95%Avoids the use of high-pressure H₂ gas; simple setup.[3]Stoichiometric amount of formate salt produced as waste.
Raney Nickel + HydrazineEthanol, RT-60°CGood>90%Mild conditions, avoids H₂ gas.[5]Hydrazine is highly toxic and requires careful handling.
Stoichiometric Metal Reductants
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxExcellent~80-90%High selectivity for the nitro group; tolerant of many functional groups.[4]Generates large amounts of tin-based waste, making product purification difficult ("disgusting workup").[4]
Fe / NH₄Cl or Fe / Acetic AcidWater/Ethanol, RefluxExcellent>90%Inexpensive, environmentally benign metal, highly selective.[1][2]Requires acidic or neutral conditions; generates iron oxide sludge, complicating workup on a large scale.[2]

Mechanistic Insights & Experimental Design

The selective reduction of a nitro group in the presence of a nitrile hinges on the catalyst's ability to preferentially adsorb and activate the nitro moiety.

Mechanism of Nitro Group Reduction

The catalytic hydrogenation of nitroarenes is generally understood to proceed through the Haber mechanism, which can follow a direct or a condensation pathway.

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +H₂ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +H₂ ArN_O_NAr Ar-N(O)=N-Ar (Azoxy) ArNO->ArN_O_NAr + ArNHOH - H₂O ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +H₂ ArN_NAr Ar-N=N-Ar (Azo) ArN_O_NAr->ArN_NAr +H₂ ArNH_NHAr Ar-NH-NH-Ar (Hydrazo) ArN_NAr->ArNH_NHAr +H₂ ArNH_NHAr->ArNH2 +H₂ (cleavage)

Caption: Generalized pathways for catalytic nitroarene reduction.

Catalysts like palladium are highly effective because the nitro group strongly adsorbs to the metal surface, facilitating stepwise hydrogen addition. The nitrile group's interaction with the catalyst surface is typically weaker under mild conditions, which forms the basis for selectivity. For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to provide active hydrogen species, avoiding the need for gaseous H₂.[5]

Recommended Experimental Protocols

The following protocols are provided as validated starting points for the selective reduction of this compound.

Protocol 1: Selective Reduction via Transfer Hydrogenation (High Selectivity, Simple Setup)

This method is recommended for its high selectivity and operational simplicity, as it does not require specialized high-pressure equipment.

Caption: Experimental workflow for transfer hydrogenation.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.10 mmol Pd, ~212 mg)

  • Ammonium Formate (HCOONH₄) (5.0 mmol, 315 mg)

  • Methanol (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer

  • Celite or filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add methanol (10 mL) and stir until the solid is fully dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add the ammonium formate (5.0 mmol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 5 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield 5-amino-3-methylpicolinonitrile.

Protocol 2: Selective Reduction using Tin(II) Chloride (Classic, Non-Hydrogenation Method)

This protocol is an excellent alternative when catalytic hydrogenation is not feasible or desirable. It offers high selectivity but requires a more involved workup.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)

  • Ethanol (15 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 mmol) in ethanol (15 mL).

  • Add Tin(II) chloride dihydrate (4.0 mmol) to the suspension.

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water (20 mL) and carefully basify by the slow addition of saturated NaHCO₃ solution until the pH is ~8. This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 25 mL).

  • Filter the combined organic extracts through Celite to remove any suspended tin salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify as needed by column chromatography.

Conclusion and Recommendations

For the selective reduction of the nitro group in this compound, catalytic transfer hydrogenation using Pd/C and ammonium formate stands out as the superior method for laboratory-scale synthesis. It combines high selectivity and yield with operational safety and simplicity, avoiding the need for high-pressure hydrogen gas.[3]

For larger-scale industrial applications, direct catalytic hydrogenation with H₂ gas and a Pd/C catalyst under carefully controlled pressure and temperature may be more economical. However, rigorous optimization is required to prevent over-reduction of the nitrile.

When hydrogenation methods are not viable due to equipment limitations or catalyst poisoning concerns, reduction with Fe metal in acidic or neutral media offers a green and cost-effective, albeit labor-intensive, alternative. The use of SnCl₂ is highly effective but should be reserved for small-scale applications where the challenges of stoichiometric tin waste disposal are manageable.

Ultimately, the choice of catalyst is a function of the specific requirements of the project, including scale, available equipment, cost, and environmental considerations. This guide serves as a foundational resource to navigate these choices effectively.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Nitrile Group of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The journey from a promising hit to a clinical candidate is often paved with meticulous structural adjustments aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide delves into the bioisosteric replacement of the nitrile group in the hypothetical lead compound, 3-Methyl-5-nitropicolinonitrile, a scaffold of interest due to the prevalence of the nitropyridine motif in bioactive molecules.[1]

This document provides an in-depth, objective comparison of potential nitrile bioisosteres, supported by established principles in medicinal chemistry and detailed experimental workflows. It is designed to equip researchers, scientists, and drug development professionals with the rationale and practical steps for undertaking such a study.

The Rationale for Bioisosteric Replacement of the Nitrile Group

The nitrile group is a versatile functional group in medicinal chemistry, prized for its unique electronic properties and ability to participate in various intermolecular interactions.[1][2] It is a strong hydrogen bond acceptor, can engage in dipole-dipole and π-π stacking interactions, and its linear geometry and small size allow it to occupy tight binding pockets.[1] Furthermore, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and halogen moieties.[1][2][3][4]

However, the strong electron-withdrawing nature of the nitrile can also influence the overall properties of a molecule in ways that may be suboptimal. Depending on the biological target and the overall molecular context, the nitrile group may contribute to:

  • Metabolic Liability: While generally stable, certain nitriles can be susceptible to enzymatic hydrolysis.

  • Limited Interaction Profile: In some cases, a simple hydrogen bond acceptor may not be sufficient for optimal target engagement, and a group capable of more diverse interactions could be beneficial.

  • Physicochemical Properties: The polarity of the nitrile group can impact a compound's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Bioisosteric replacement offers a powerful strategy to address these potential liabilities while preserving or enhancing the desired biological activity. A bioisostere is a chemical substituent that can be interchanged with another functional group to create a new molecule with similar biological properties.[7] This approach allows for the fine-tuning of a lead compound's characteristics to achieve a more favorable therapeutic index.

For our lead compound, This compound , a bioisosteric replacement study of the nitrile group is a logical next step in a lead optimization campaign. The goal is to explore whether alternative functional groups can offer improved potency, selectivity, or pharmacokinetic properties.

Selection of Nitrile Bioisosteres

The choice of bioisosteres is critical and should be guided by a thorough understanding of their physicochemical properties. For this study, we will focus on a selection of well-established heterocyclic bioisosteres of the nitrile group: the 1,2,4-oxadiazole, the 1,3,4-oxadiazole, the thiazole, and the tetrazole.

BioisostereRationale for SelectionPredicted Impact on Physicochemical Properties
1,2,4-Oxadiazole A common bioisostere for esters and amides, it can also mimic the hydrogen bond accepting properties of a nitrile.[8][9][10] It offers the potential for additional interactions through its multiple heteroatoms.Generally increases polarity and can improve metabolic stability compared to esters.[11]
1,3,4-Oxadiazole An isomer of the 1,2,4-oxadiazole, it presents a different arrangement of heteroatoms, which can lead to altered interaction geometries and physicochemical properties.[11][12]Often more polar than the 1,2,4-isomer, potentially leading to increased solubility but may impact cell permeability.[12]
Thiazole A five-membered aromatic heterocycle containing sulfur and nitrogen. It can act as a hydrogen bond acceptor and its larger size compared to a nitrile may allow for additional van der Waals interactions.[13][14]The sulfur atom can influence the electronic distribution and lipophilicity of the molecule.
Tetrazole A well-established bioisostere for carboxylic acids, it is also considered a non-classical isostere of the nitrile group.[15][16][17] Its acidic nature at physiological pH can significantly alter a compound's properties.Increases acidity and polarity, which can enhance aqueous solubility.[17] The anionic charge at physiological pH will drastically change the ADME profile.

Experimental Design and Protocols

A robust experimental plan is essential for a meaningful comparison of the synthesized analogues. The following sections outline the proposed synthetic strategies and the key assays for biological and physicochemical evaluation.

Synthetic Workflow

The synthesis of the proposed bioisosteric analogues will commence from a common intermediate, 3-methyl-5-nitropicolinic acid , which can be derived from this compound via hydrolysis.

Synthetic_Workflow cluster_bioisosteres Bioisostere Synthesis start This compound intermediate1 3-Methyl-5-nitropicolinic acid start->intermediate1 Hydrolysis product4 Tetrazole Analogue start->product4 NaN3, NH4Cl intermediate2 3-Methyl-5-nitropicolinoyl chloride intermediate1->intermediate2 SOCl2 or (COCl)2 product1 1,2,4-Oxadiazole Analogue intermediate2->product1 Acetamidoxime product2 1,3,4-Oxadiazole Analogue intermediate2->product2 Formic hydrazide, then cyclization product3 Thiazole Analogue intermediate2->product3 2-Aminoethanethiol, then oxidation Evaluation_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Biological Activity cluster_decision Data Analysis & Decision Making start Synthesized Analogues solubility Aqueous Solubility Assay start->solubility lipophilicity LogD7.4 Determination start->lipophilicity metabolic_stability Metabolic Stability Assay (Microsomes/Hepatocytes) start->metabolic_stability permeability PAMPA Assay start->permeability biological_assay Primary Biological Assay (e.g., Kinase Inhibition) start->biological_assay sar_analysis Structure-Activity Relationship (SAR) Analysis solubility->sar_analysis lipophilicity->sar_analysis metabolic_stability->sar_analysis permeability->sar_analysis biological_assay->sar_analysis

References

A Comparative Analysis of Synthetic Methodologies for 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Methyl-5-nitropicolinonitrile, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides an in-depth cost-benefit analysis of the most prominent synthetic strategies, offering a comparative look at their performance, supported by experimental data and safety considerations.

Executive Summary

This guide explores two principal synthetic pathways to this compound:

  • Multi-step Synthesis from 3-Methylpyridine: A classical approach involving nitration, halogenation, and subsequent cyanation.

  • Sandmeyer Reaction Route from 2-Amino-3-methylpyridine: An alternative pathway utilizing a key diazotization and cyanation step.

The analysis reveals that while the multi-step synthesis from 3-methylpyridine is a more established and potentially higher-yielding route, the Sandmeyer reaction offers a viable alternative with a different set of procedural and safety considerations. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, including cost constraints, available equipment, and safety protocols.

Comparative Data Overview

MetricMulti-step Synthesis from 3-MethylpyridineSandmeyer Reaction from 2-Amino-3-methylpyridine
Starting Material Cost Lower (3-Methylpyridine is generally less expensive)Higher (2-Amino-3-methylpyridine is more costly)[1][2][3][4][5]
Overall Yield (Estimated) Moderate to HighModerate
Process Complexity Three distinct stepsThree distinct steps, with in-situ generation of a reactive intermediate
Key Reagent Costs Moderate (Halogenating agents, Cyanide source)Moderate (Nitrating agents, Sodium nitrite, Cyanide source)
Safety Concerns Use of toxic cyanide, corrosive acids, and potentially hazardous halogenating agents.Generation of potentially explosive diazonium salts[6][7][8][9][10], use of toxic cyanide and corrosive acids.
Environmental Impact Generation of inorganic salts and potential for cyanide contamination in waste streams.[11][12][13][14]Generation of nitrogen gas, inorganic salts, and potential for cyanide contamination.[11][12][13][14]

Method 1: Multi-step Synthesis from 3-Methylpyridine

This is a robust and widely applicable strategy for the synthesis of substituted pyridines. The logical workflow for this approach is as follows:

Multi_step_Synthesis Start 3-Methylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 3-Methyl-5-nitropyridine Nitration->Intermediate1 Halogenation Halogenation (e.g., POCl₃ or NCS) Intermediate1->Halogenation Intermediate2 2-Halo-3-methyl-5-nitropyridine Halogenation->Intermediate2 Cyanation Cyanation (CuCN or NaCN) Intermediate2->Cyanation End This compound Cyanation->End

Caption: Workflow for the multi-step synthesis of this compound.

Step 1: Nitration of 3-Methylpyridine

The initial step involves the electrophilic nitration of the pyridine ring. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the pyridine nitrogen is protonated, directing the incoming nitro group to the 5-position.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 3-methylpyridine while maintaining the temperature below 10 °C.

  • To this mixture, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10-15 °C.[15][16][17][18][19]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90-100 °C for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-5-nitropyridine.

Yield: Typically in the range of 70-85%.

Step 2: Halogenation of 3-Methyl-5-nitropyridine

The introduction of a halogen at the 2-position is crucial for the subsequent cyanation step. This can be achieved using various halogenating agents. Chlorination is a common choice.

Experimental Protocol (using Phosphorus Oxychloride):

  • Suspend 3-methyl-5-nitropyridine in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-methyl-5-nitropyridine.

Yield: Generally in the range of 60-75%.

Step 3: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

The final step is a nucleophilic substitution of the chlorine atom with a cyanide group. Copper(I) cyanide is a common reagent for this transformation, often referred to as a Rosenmund-von Braun reaction.

Experimental Protocol:

  • Combine 2-chloro-3-methyl-5-nitropyridine and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or DMSO.[20][21]

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) for several hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Yield: Typically 60-80%.

Method 2: Sandmeyer Reaction Route from 2-Amino-3-methylpyridine

This alternative route begins with a different starting material and proceeds through a diazonium salt intermediate.

Sandmeyer_Reaction Start 2-Amino-3-methylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2-Amino-3-methyl-5-nitropyridine Nitration->Intermediate1 Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Intermediate1->Diazotization Intermediate2 Diazonium Salt Intermediate Diazotization->Intermediate2 Cyanation Sandmeyer Cyanation (CuCN) Intermediate2->Cyanation End This compound Cyanation->End

Caption: Workflow for the Sandmeyer synthesis of this compound.

Step 1: Nitration of 2-Amino-3-methylpyridine

The amino group is a strong activating and ortho-, para-directing group. Nitration of 2-amino-3-methylpyridine is expected to yield the 5-nitro derivative.

Experimental Protocol:

  • Dissolve 2-amino-3-methylpyridine in concentrated sulfuric acid at 0 °C.[22]

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 20 °C.[22]

  • After the addition, the mixture is carefully warmed and then stirred at a slightly elevated temperature (e.g., 50 °C) for a short period.[22]

  • Cool the reaction mixture and neutralize it with concentrated aqueous ammonia to precipitate the product.[22]

  • Filter the precipitate, wash with water, and recrystallize to obtain 2-amino-3-methyl-5-nitropyridine.[22]

Yield: Reported yields for this reaction can be modest, around 35%.[22]

Step 2 & 3: Diazotization and Sandmeyer Cyanation

This two-step, one-pot procedure is the core of this synthetic route. The amino group is converted to a diazonium salt, which is then displaced by a cyanide group.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-3-methyl-5-nitropyridine in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is typically monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water, and cool it to 0-5 °C.[23]

  • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous nitrogen evolution is expected.[23]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the crude product by column chromatography or recrystallization.

Yield: The Sandmeyer cyanation step typically provides yields in the range of 50-70%.

Cost-Benefit Analysis

Starting Materials:

  • 3-Methylpyridine: This is a readily available and relatively inexpensive starting material.

  • 2-Amino-3-methylpyridine: This is a more specialized and therefore more expensive starting material compared to 3-methylpyridine.[1][2][3][4][5]

Reagents:

  • Nitrating and Halogenating Agents: Fuming nitric acid, sulfuric acid, and phosphorus oxychloride are common and relatively low-cost industrial chemicals. N-Chlorosuccinimide is a more expensive chlorinating agent.[24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39]

  • Cyanide Sources: Sodium cyanide and copper(I) cyanide are the primary reagents for cyanation. Both are toxic and require careful handling. Their costs are moderate.

  • Sandmeyer Reagents: Sodium nitrite is an inexpensive and common reagent.

Process and Yield:

  • The multi-step synthesis from 3-methylpyridine involves three distinct chemical transformations. While each step may have a good yield, the cumulative yield over three steps can be lower. However, optimization of each step can lead to a high overall yield.

  • The Sandmeyer route also involves three main steps. The nitration of 2-amino-3-methylpyridine can have a lower yield, which significantly impacts the overall efficiency. The diazotization and Sandmeyer cyanation are generally efficient.

Safety and Environmental Considerations:

  • Cyanide Toxicity: Both routes utilize highly toxic cyanide salts. Strict safety protocols for handling and quenching cyanide waste are mandatory. The environmental impact of cyanide is a significant concern, as it is highly toxic to aquatic life.[11][12][13][14]

  • Diazonium Salt Instability: The Sandmeyer route involves the in-situ generation of a diazonium salt. While used in solution and not isolated, diazonium salts are known to be explosive in a dry state and can decompose violently even in solution if the temperature is not carefully controlled.[6][7][8][9][10] This presents a significant safety hazard that must be managed with precise temperature control and appropriate safety measures.

  • Corrosive Reagents: Both syntheses employ strong, corrosive acids which require careful handling and appropriate personal protective equipment.

Conclusion and Recommendations

The choice between these two synthetic methodologies for this compound depends on a careful evaluation of priorities.

  • For cost-effectiveness and potentially higher overall yield , the multi-step synthesis starting from 3-methylpyridine is likely the preferred route, especially for larger-scale production. The starting material is significantly cheaper, and the individual reaction steps are well-established with opportunities for optimization.

  • The Sandmeyer reaction route offers a valuable alternative, particularly if 2-amino-3-methyl-5-nitropyridine is a readily available intermediate from other synthetic endeavors. However, the higher cost of the starting material and the significant safety hazards associated with the in-situ generation of diazonium salts require careful consideration and stringent safety protocols.

It is strongly recommended that a thorough risk assessment be conducted before undertaking either synthesis. This should include a review of the safety data sheets for all chemicals, the implementation of appropriate engineering controls (e.g., fume hoods, blast shields for the Sandmeyer reaction), and the establishment of clear protocols for waste disposal, especially for cyanide-containing streams.

References

The Synthetic Chemist's Compass: Navigating the Applications of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic selection of starting materials is a critical determinant of synthetic efficiency and ultimate product efficacy. Among the vast arsenal of heterocyclic building blocks, substituted pyridines hold a prominent position due to their prevalence in bioactive molecules. This guide provides an in-depth technical comparison of 3-Methyl-5-nitropicolinonitrile, a highly functionalized pyridine derivative, with its common alternatives. By examining its performance in key chemical transformations and providing supporting experimental data, this document aims to serve as a valuable resource for informed decision-making in complex synthetic endeavors.

Introduction to this compound: A Profile

This compound, with the CAS number 65169-63-3, is a crystalline solid characterized by the presence of three key functional groups on a pyridine ring: a methyl group, a nitro group, and a nitrile group.[1][2] This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol [2]

  • Appearance: Light yellow to yellow solid[2]

  • Key Functional Groups:

    • Nitrile (-CN): A versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions. The nitrile group is found in numerous FDA-approved pharmaceuticals.[3]

    • Nitro (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) reactions. It can also be reduced to an amino group, providing another point for diversification.

    • Methyl (-CH₃): Can influence the steric and electronic properties of the molecule and can be a site for further functionalization through oxidation or halogenation.

The strategic placement of these groups makes this compound a powerful tool for the construction of complex heterocyclic systems.

Core Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a versatile building block for the synthesis of a wide range of bioactive compounds, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis: Crafting the Next Generation of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[4] The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key precursor for the synthesis of various kinase inhibitor backbones, such as those based on pyrazolo[1,5-a]pyrimidines and quinolines.[5][6]

The nitrile group can be readily transformed to an amino group, which can then undergo cyclization reactions to form fused heterocyclic systems. The nitro group, being a powerful activating group, facilitates the introduction of various side chains via nucleophilic aromatic substitution, a crucial step in modulating the potency and selectivity of the final drug candidate.

Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Intermediate

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Cyclization cluster_2 Step 3: Ring Closure to form Pyrazolopyrimidine Core cluster_3 Step 4: Further Functionalization A This compound B 3-Methyl-5-aminopicolinonitrile A->B Reduction (e.g., H₂, Pd/C or Fe/HCl) C Reaction with Dimethylformamide-dimethylacetal (DMF-DMA) B->C D N'-(2-cyano-5-methylpyridin-3-yl)-N,N-dimethylformimidamide C->D E Reaction with Hydrazine D->E F 5-Methyl-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-7-amine E->F G Introduction of Side Chains via SₙAr or Cross-Coupling F->G H Final Kinase Inhibitor G->H

Caption: Synthetic pathway from this compound to a kinase inhibitor core.

Agrochemical Development: Engineering Potent Herbicides and Fungicides

The demand for effective and environmentally benign crop protection agents is ever-increasing. Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the synthesis of many modern herbicides, pesticides, and fungicides.[7] 5-Methyl-3-nitropicolinonitrile (an isomer of the topic compound) has been recognized for its utility as a key intermediate in the synthesis of a range of agrochemical products.[8] The trifluoromethylpyridine substructure, often synthesized from related building blocks, is found in several commercial herbicides.[9]

The reactivity of this compound allows for the introduction of various toxophoric groups and moieties that can enhance the efficacy and selectivity of the final agrochemical product. For instance, the nitrile group can be a precursor to amides, which are common in many pesticides.

Comparative Analysis: this compound vs. Key Alternatives

The choice of a building block in a synthetic campaign is often a trade-off between reactivity, availability, cost, and the desired final product. Here, we compare this compound with its most common alternative, 2-Chloro-3-methyl-5-nitropyridine .

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of pyridine chemistry for introducing diverse functionalities. The reactivity of the substrate is largely governed by the nature of the leaving group and the electron-withdrawing character of the ring substituents.

Comparison of Leaving Groups: Nitrile vs. Chloro

While the chloro group is a conventional and effective leaving group in SₙAr reactions, the nitrile group can also be displaced under certain conditions, although it is generally less facile. The primary advantage of the chloro-substituted analog lies in its well-established and predictable reactivity with a wide range of nucleophiles.

However, the presence of the nitrile group in this compound offers a dual advantage. When not acting as a leaving group, it provides a valuable handle for subsequent transformations, as detailed in the applications section.

Experimental Data Snapshot: SₙAr Reaction Yields

The following table summarizes typical yields for the SₙAr reaction of 2-Chloro-3-methyl-5-nitropyridine with various amines. While direct comparative data for this compound under identical conditions is scarce in publicly available literature, these values provide a benchmark for the efficiency of the chloro-analog.

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
BenzylamineIsopropanol/Water (1:1)-80285-95[1]
MorpholineEthanolEt₃NReflux2-480-90[1]
1-Methyl-3-phenylpiperazineDMSOKF14012High[1]

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF can accelerate SₙAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Protic solvents like ethanol can also be effective, especially when the nucleophile is also the solvent.

  • Base: A base is often required to deprotonate the nucleophile or to scavenge the acid formed during the reaction, driving the equilibrium towards the product. The choice of base depends on the pKa of the nucleophile and the reaction conditions.

  • Temperature: Higher temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles or substrates.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Departure of Leaving Group A Substituted Pyridine (X = Cl or CN) C Meisenheimer Complex (Anionic Intermediate) A->C Attack at C2 B Nucleophile (Nu⁻) D Product C->D Loss of X⁻

Caption: General mechanism of a nucleophilic aromatic substitution reaction.

Synthetic Accessibility and Interconversion

Both this compound and 2-Chloro-3-methyl-5-nitropyridine are accessible from common starting materials. For instance, 2-Chloro-5-methyl-3-nitropyridine can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine by reaction with thionyl chloride.[4][10]

The interconversion between these two building blocks is also feasible. The chloro group in 2-Chloro-3-methyl-5-nitropyridine can be converted to a nitrile group through cyanation reactions, for example, using copper(I) cyanide. This adds a layer of flexibility to the synthetic strategy, allowing the chemist to choose the most appropriate building block for a given step and then convert it to the other if needed.

Experimental Protocols

To provide practical guidance, this section details a representative experimental protocol for a key transformation.

Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-3-methyl-5-nitropyridine with a Primary Amine

This protocol is a generalized procedure based on established methods.[1]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine) (1.0-1.2 eq)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3-methyl-5-nitropyridine in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-methyl-5-nitropyridin-2-amine.

Self-Validation: The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal and the appearance of new signals corresponding to the product in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.

Conclusion: A Strategic Choice for Synthesis

This compound stands out as a highly versatile and valuable building block in the synthetic chemist's toolkit. Its trifunctional nature provides multiple avenues for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development.

While its direct SₙAr reactivity with the nitrile as a leaving group may be less common than its chloro-analog, the true strength of this compound lies in the synthetic versatility of the nitrile group itself. The ability to readily convert the nitrile to other key functional groups makes it a strategic choice for multi-step syntheses where subsequent diversification is desired.

The comparative analysis with 2-Chloro-3-methyl-5-nitropyridine highlights that the optimal choice of building block is context-dependent. For straightforward SₙAr reactions where the introduction of a nucleophile at the 2-position is the primary goal, the chloro-derivative may be the more direct option. However, for synthetic routes that require the functionalities of a nitrile, or where the nitrile can be strategically employed in subsequent steps, this compound offers a powerful and efficient alternative. Ultimately, a thorough understanding of the reactivity and synthetic potential of both building blocks will empower researchers to make the most informed and strategic decisions in their quest for novel and impactful molecules.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Methyl-5-nitropicolinonitrile. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established chemical safety principles and regulatory standards.

The unique structure of this compound, incorporating both a nitrile (-C≡N) and an aromatic nitro (-NO₂) group, dictates a cautious and informed approach to its disposal. These functional groups are associated with specific reactivity and toxicity profiles that must be respected to mitigate risk. This guide will explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, its hazard profile can be inferred from its constituent functional groups: aromatic nitro compounds and nitriles.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity and environmental persistence.[1] Many aromatic nitro-compounds are biologically active and can be harmful to aquatic life.[2] Furthermore, under certain conditions (e.g., heating under alkaline conditions or with specific reagents), some nitro compounds can be reactive or unstable.[3]

  • Nitriles (Cyano Group): Organic nitriles are compounds containing the -C≡N group. While they do not readily release free cyanide ions, their incompatibility with strong acids is a critical safety consideration, as this can lead to the generation of toxic gases.[4][5]

Based on these characteristics, this compound waste must be classified as hazardous chemical waste . It is crucial to avoid any disposal via standard drains or municipal trash systems.[6]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7][8]The nitro-aromatic structure is frequently associated with toxicity. The nitrile group, while generally stable in this form, represents a potential metabolic precursor to more toxic species.
Skin/Eye Irritation Can cause skin irritation and serious eye irritation or damage.[2][7][8]Many functionalized aromatic compounds are irritants. Direct contact with mucous membranes or skin should be avoided.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2]Aromatic nitro compounds are often persistent in the environment and can be harmful to ecosystems.[1]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][9]Mixing with acids can potentially generate toxic fumes.[4] Reaction with strong oxidizing agents or bases can lead to vigorous or uncontrolled reactions.[3]

Immediate Safety & Handling Precautions

When preparing this compound for disposal, all handling must occur within a certified chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) protocol is mandatory.

  • Hand Protection: Wear chemically resistant nitrile gloves.[10] If gloves become contaminated, they must be removed and disposed of as hazardous waste, followed by thorough hand washing.[11]

  • Eye Protection: Chemical safety goggles are required at all times. For tasks involving a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[10]

  • Emergency Procedures: An eyewash station and safety shower must be immediately accessible.[12] Familiarize yourself with your institution's emergency response plan for chemical spills and exposures.[13][14]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible materials, which could lead to violent reactions, fires, or the generation of toxic gases.[15]

dot

WasteSegregation Diagram 1: Disposal Decision Workflow cluster_form Identify Waste Form cluster_container Select & Label Container cluster_storage Store in Satellite Accumulation Area (SAA) Start Waste Generated: This compound Solid Pure Solid or Contaminated Solid Waste (e.g., weighing paper) Start->Solid Liquid Solution in Organic Solvent Start->Liquid Aqueous Aqueous Solution (e.g., from workup) Start->Aqueous Sharps Contaminated Sharps (needles, glass pipettes) Start->Sharps SolidContainer Wide-mouth, screw-cap polyethylene or glass jar. Label: 'Hazardous Waste - Solid' 'this compound' Solid->SolidContainer LiquidContainer Glass or polyethylene carboy. Label: 'Hazardous Waste - Organic Liquid' List all components & percentages. Liquid->LiquidContainer AqueousContainer Glass or polyethylene carboy. Label: 'Hazardous Waste - Aqueous' List all components & percentages. Aqueous->AqueousContainer SharpsContainer Puncture-resistant sharps container. Label: 'Hazardous Waste - Sharps' 'Chemically Contaminated' Sharps->SharpsContainer Store Store in designated SAA, away from incompatibles (Acids, Bases, Oxidizers). Keep container closed. SolidContainer->Store LiquidContainer->Store AqueousContainer->Store SharpsContainer->Store End Arrange Pickup by Environmental Health & Safety (EHS) Store->End

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedure

This protocol must be followed to ensure safe handling and regulatory compliance.

  • Designate a Satellite Accumulation Area (SAA): Identify a designated area in your lab, at or near the point of waste generation, for storing the waste container.[15][16] This area must be under the control of the laboratory personnel.

  • Select Appropriate Container:

    • For solid waste (the pure compound or contaminated items like gloves and weighing paper), use a clearly labeled, wide-mouth polyethylene or glass container with a secure, tight-fitting screw cap.[15][16]

    • For liquid waste (solutions of the compound), use a compatible glass or plastic carboy.[17] Ensure the container material is compatible with the solvent used (e.g., do not store organic solvents in certain types of plastic containers).

    • Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[15]

  • Properly Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound".[16]

    • For mixtures, list all chemical components by percentage.[15]

    • The date when waste was first added to the container.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Transfer Waste into Container:

    • Carefully transfer the waste into the labeled container, minimizing the risk of spills or dust generation.

    • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.[18]

  • Secure and Store the Container:

    • Keep the waste container securely capped at all times, except when adding waste.[15][16]

    • Store the container in your designated SAA, segregated from incompatible materials like acids, bases, and oxidizers.[15][17] Use secondary containment (e.g., a spill tray) where appropriate.[6][18]

  • Arrange for Disposal:

    • Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15][16]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals at an approved Treatment, Storage, and Disposal Facility (TSDF).[19]

Regulatory Compliance and Waste Minimization

All hazardous waste generation, storage, and disposal is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[6][20] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling.[13][21][22] Following this guide will help ensure compliance with these regulations.

As a best practice, always seek to minimize the generation of hazardous waste.[16] This can be achieved by:

  • Ordering only the quantity of chemical required for your experiments.

  • Reducing the scale of experiments whenever possible.

  • Avoiding the mixing of hazardous and non-hazardous waste streams.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological health.

References

Personal protective equipment for handling 3-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 3-Methyl-5-nitropicolinonitrile

The presence of the nitrile and nitro functional groups on an aromatic ring suggests that this compound should be handled as a substance with potential for significant toxicity. Aromatic nitrocompounds are known for their systemic effects, including the potential to cause methemoglobinemia, and are often readily absorbed through the skin.[2] Nitrile compounds can also be toxic.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure operator safety.

I. Hazard Assessment and Core Protective Measures

Given the compound's structure, a researcher must assume it poses multiple health hazards. The primary routes of exposure to be protected against are dermal (skin) contact, ocular (eye) contact, and inhalation of any dust or aerosols.[4][6]

Potential Hazard Basis of Concern (Structural Analogy) Primary Protective Barrier
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic nitro and nitrile compounds are frequently classified as toxic if swallowed, in contact with skin, or inhaled.[4]Chemical-resistant gloves, Lab coat, Respiratory protection in specific scenarios.
Skin Irritation/Absorption Aromatic nitrocompounds are readily absorbed through the skin.[2] Many related pyridine derivatives cause skin irritation.[4][7]Impervious, chemical-resistant gloves and a long-sleeved lab coat are mandatory.
Serious Eye Irritation/Damage Compounds of this class are often severe eye irritants.[4][7]Tightly fitting safety goggles or a full-face shield are required.
Thermal Instability Aromatic nitrocompounds can be thermally unstable and may decompose exothermically, posing a risk of a runaway reaction.[1][8]While primarily a process safety concern, it underscores the need for careful handling and avoiding heat sources.
II. Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.

1. Hand Protection: The Critical Barrier

  • Primary Recommendation: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals, including solvents, acids, and bases, and is superior for protecting against physical hazards like punctures compared to latex or vinyl.[9][10][11]

  • Specification: Select nitrile gloves with a minimum thickness of 4-5 mil for standard laboratory operations. For tasks involving prolonged contact or larger quantities, consider thicker nitrile gauntlets (13-15 mil) that also provide lower arm protection.[12]

  • Causality: The primary risk is dermal absorption. Nitrile provides a robust and reliable barrier against the anticipated chemical properties of this compound, preventing direct skin contact and subsequent systemic exposure.[13] Double-gloving is highly recommended to protect against undetected pinholes and during glove changes.

2. Body Protection: Preventing Incidental Contact

  • Requirement: A clean, buttoned, long-sleeved laboratory coat.

  • Material: A flame-retardant material is preferable, especially if working with flammable solvents.

  • Causality: The lab coat protects street clothes and underlying skin from minor splashes and spills. It is the first line of defense against accidental contamination.

3. Eye and Face Protection: Shielding Against Splashes and Aerosols

  • Minimum Requirement: Tightly-fitting chemical splash goggles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or heating), a full-face shield worn over safety goggles is required.

  • Causality: This compound is presumed to be a severe eye irritant.[4][7] Direct contact could cause serious, lasting damage. Goggles protect against splashes from all angles, while a face shield provides an additional barrier for the entire face.

4. Respiratory Protection: Use-Case Dependent

  • When Required: Respiratory protection is necessary when there is a potential for generating dust (e.g., weighing or transferring the solid compound outside of a containment device) or when creating aerosols.

  • Type: A NIOSH-approved respirator is required. The specific type (e.g., an N95 respirator for particulates or a cartridge respirator for vapors) should be determined by a formal risk assessment.

  • Causality: Inhalation is a direct route for systemic toxicity.[4] Engineering controls, such as a certified chemical fume hood, are the primary method for controlling airborne contaminants. Respiratory protection is a necessary secondary measure when these controls are insufficient. All handling of the solid material should ideally occur within a fume hood or a powder containment hood.

III. Procedural Workflow for PPE Usage

This section provides a step-by-step guide for the correct sequence of donning and doffing PPE to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow Don1 1. Lab Coat Don2 2. Respiratory Protection (If Required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer Pair Over Inner Pair) Don3->Don4 Doff1 1. Outer Gloves (Dispose as Chemical Waste) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye/Face Protection (Clean and Store) Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as Chemical Waste) Doff3->Doff4 Doff5 5. Respiratory Protection (Clean and Store) Doff4->Doff5 Wash Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Methodology:

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a fit check as per institutional guidelines.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first (inner) pair of nitrile gloves. Don a second (outer) pair over the first, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated chemical waste container.[14]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it forward, turning the sleeves inside out so the contaminated exterior is contained within. Hang it in its designated location or bag for laundering.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or headband. Avoid touching the front surface. Clean and store properly.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair. Dispose of in the chemical waste container.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

IV. Emergency and Disposal Plans

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[15][18]

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For minor spills, wear the full PPE described above.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

Disposal Plan:

  • All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[14][19]

  • Surplus or waste this compound must be disposed of through a licensed hazardous waste contractor. Do not dispose of it down the drain or in regular trash.[19][20]

By implementing this comprehensive PPE and safety plan, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.